Technical Documentation Center

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
  • CAS: 853097-58-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Abstract This technical guide provides a comprehensive overview of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a key chemical intermediate in synthetic and medicinal chemistry. Also known as 4-(2,4-dimethoxyphenyl)se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a key chemical intermediate in synthetic and medicinal chemistry. Also known as 4-(2,4-dimethoxyphenyl)semicarbazide, this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and derivatives with significant biological potential. This document details its fundamental physicochemical properties, outlines robust synthesis and purification protocols, discusses its spectroscopic signature, and explores its applications in drug discovery and development. The methodologies are presented with a focus on reproducibility and causal reasoning, ensuring that researchers can confidently utilize this information in their work.

Introduction and Core Properties

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide belongs to the class of 4-aryl semicarbazides. The semicarbazide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its capacity for forming multiple hydrogen bonds, a critical interaction for ligand-receptor binding.[1] The presence of the 2,4-dimethoxyphenyl group imparts specific lipophilic and electronic characteristics that can be exploited to modulate the pharmacological profile of its derivatives. This compound is primarily used as a nucleophilic reagent, where the terminal hydrazine nitrogen (-NH2) reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form semicarbazones. These resulting semicarbazones are a class of compounds extensively studied for a broad spectrum of biological activities.[2][3]

Physicochemical and Structural Data

The fundamental properties of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and analytical characterization.

PropertyValueSource
IUPAC Name N-(2,4-dimethoxyphenyl)hydrazine-1-carboxamide-
Synonym 4-(2,4-dimethoxyphenyl)semicarbazide-
CAS Number 108169-77-5[4]
Molecular Formula C₉H₁₃N₃O₃-
Molecular Weight 211.22 g/mol -
Appearance White to off-white solid (predicted)-

Synthesis and Mechanism

The synthesis of 4-aryl semicarbazides can be achieved through several routes, including the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates.[5] The most direct and common laboratory-scale synthesis for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves the nucleophilic addition of hydrazine to 2,4-dimethoxyphenyl isocyanate.

Causality of the Synthesis: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom. Hydrazine (H₂N-NH₂), a potent nucleophile, readily attacks this carbon. The reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent side reactions with the solvent. The initial addition of one of the hydrazine nitrogens to the isocyanate carbon is followed by a proton transfer to yield the stable semicarbazide product. Using an excess of hydrazine can be problematic as it may lead to the formation of carbohydrazide by-products. Therefore, controlled addition of the isocyanate to hydrazine hydrate is often preferred.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product R1 2,4-Dimethoxyphenyl Isocyanate in THF P1 Combine Reactants (0°C to Room Temp) Stir for 3-5 hours R1->P1 R2 Hydrazine Hydrate R2->P1 W1 Solvent Evaporation P1->W1 W2 Trituration with Ether/ Recrystallization from Ethanol W1->W2 W3 Filtration & Drying W2->W3 FP N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide W3->FP

Caption: General workflow for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Spectroscopic and Analytical Characterization

Validation of the successful synthesis and purity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is achieved through standard spectroscopic techniques. The expected data provides a reference for researchers to confirm the identity of their synthesized material.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (3H), two distinct methoxy group singlets (6H total), and three exchangeable N-H protons (1H, 1H, 2H).
¹³C NMR Resonances for aromatic carbons (including two C-O), two methoxy carbons, and the carbonyl carbon (C=O) typically above 155 ppm.
IR Spectroscopy Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and a strong C=O (amide) stretch (approx. 1640-1680 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 212.09).
HPLC A single major peak under appropriate chromatographic conditions, indicating high purity.

Rationale for Characterization:

  • ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the dimethoxyphenyl ring and the hydrazinecarboxamide moiety.

  • IR Spectroscopy is crucial for identifying the key functional groups, particularly the carbonyl (C=O) and amine (N-H) groups, which are definitional to the semicarbazide structure.

  • Mass Spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity.

  • HPLC is the gold standard for assessing the purity of the final compound, which is critical for its use in subsequent reactions or biological assays.

Applications in Medicinal Chemistry and Drug Development

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is not typically an end-product drug but rather a strategic intermediate. Its primary value lies in its terminal hydrazine group, which serves as a reactive handle for creating libraries of semicarbazone derivatives.

The general reaction involves the condensation of the hydrazinecarboxamide with various aldehydes and ketones to form the corresponding N-(2,4-dimethoxyphenyl)semicarbazones. This modular approach allows for the systematic exploration of chemical space to identify compounds with optimized biological activity.

Biological Significance of Semicarbazones: The semicarbazone scaffold is associated with a remarkable diversity of pharmacological activities, including:

  • Anticonvulsant: Aryl semicarbazones are well-documented as potent anticonvulsant agents.[2][6] The pharmacophore often consists of a lipophilic aryl group and a hydrogen-bonding semicarbazone moiety.[6]

  • Anticancer: Numerous studies have demonstrated the antiproliferative activity of semicarbazide and thiosemicarbazide derivatives against various cancer cell lines.[1][7]

  • Antimicrobial and Antiviral: The ability of semicarbazones to chelate metal ions is thought to contribute to their antimicrobial and antiviral properties.[8]

  • Anti-inflammatory and Analgesic: Certain substituted semicarbazides have shown promising anti-inflammatory and pain-relieving effects.[3]

Drug Discovery Workflow

The use of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide as a building block in a typical drug discovery campaign is illustrated below.

G A Start: N-(2,4-dimethoxyphenyl) -1-hydrazinecarboxamide C Condensation Reaction (Parallel Synthesis) A->C B Aldehyde/Ketone Library (R1, R2) B->C D Library of Novel Semicarbazone Derivatives C->D E High-Throughput Biological Screening (e.g., Anticancer Assay) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G G->B Modify R1/R2 H Preclinical Candidate G->H

Caption: Role of the title compound as a scaffold in a drug discovery workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and justifications for the synthesis and analysis of the title compound.

Protocol: Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Objective: To synthesize the title compound from 2,4-dimethoxyphenyl isocyanate and hydrazine hydrate.

Materials:

  • 2,4-Dimethoxyphenyl isocyanate

  • Hydrazine hydrate (~64% solution)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (for recrystallization)

  • Diethyl ether (for washing)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (e.g., 5.0 g, ~0.1 mol) in 50 mL of anhydrous THF. Cool the flask in an ice bath to 0°C.

    • Rationale: Starting at a low temperature helps to control the initial exothermic reaction upon addition of the isocyanate. THF is used as an inert solvent.

  • Isocyanate Addition: Dissolve 2,4-dimethoxyphenyl isocyanate (e.g., 8.9 g, 0.05 mol) in 50 mL of anhydrous THF in a dropping funnel. Add the isocyanate solution dropwise to the stirred hydrazine solution over 30-45 minutes, maintaining the internal temperature below 10°C.

    • Rationale: A slow, dropwise addition prevents localized overheating and minimizes the formation of side products. A molar excess of hydrazine ensures the complete consumption of the isocyanate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Product Isolation: A white precipitate typically forms during the reaction. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Rationale: Removal of the solvent facilitates the precipitation of the product.

  • Purification: To the resulting slurry or solid, add ~50 mL of diethyl ether and stir vigorously for 15 minutes (trituration). Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • Rationale: Trituration with a non-polar solvent like ether helps to wash away unreacted starting materials and soluble impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Instrumentation & Conditions:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in acetonitrile.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the gradient method and record the chromatogram.

  • Analyze the resulting data. Purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks detected. A purity of >95% is generally considered acceptable for use as a synthetic intermediate.

    • Rationale: This self-validating step provides quantitative proof of the compound's purity, which is essential for ensuring the integrity of subsequent experiments and biological testing.

Conclusion

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a fundamentally important molecular scaffold. Its straightforward synthesis and the reactive nature of its terminal hydrazine group make it an invaluable tool for medicinal chemists. By leveraging this building block, researchers can efficiently generate large libraries of semicarbazone derivatives for screening against a multitude of biological targets. The detailed protocols and characterization data provided herein offer a reliable foundation for the synthesis, purification, and validation of this compound, thereby facilitating its application in the ongoing quest for novel therapeutic agents.

References

  • Makarov, M. V., et al. (2015). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 5(2), 1238-1243. Available at: [Link]

  • International Journal of Novel Research and Development (2024). Synthesis, Mechanism of Action And Characterization of Semicarbazide. IJNRD, 9(1). Available at: [Link]

  • Bielenica, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Pharmaceuticals, 15(7), 878. Available at: [Link]

  • Wikipedia contributors. (2023). Semicarbazide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Taniyama, H., et al. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. Google Patents, EP0462456B1.
  • Gomtsyan, A., et al. (2012). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Scientia Pharmaceutica, 80(1), 103-121. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Organic Syntheses Procedure. Available at: [Link]

  • Pandeya, S. N., et al. (2012). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 273-277. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1). CAS, a division of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Sönmez, F., et al. (2022). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B, 4(3), 221-241. Available at: [Link]

  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Foreword: Navigating the Frontiers of Uncharacterized Compounds In the landscape of drug discovery and molecular pharmacology, we often encounter novel chemical entities whose biological activities are yet to be elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontiers of Uncharacterized Compounds

In the landscape of drug discovery and molecular pharmacology, we often encounter novel chemical entities whose biological activities are yet to be elucidated. "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" is one such compound. While direct experimental data on this specific molecule is not publicly available, its structural motifs, particularly the hydrazinecarboxamide (also known as semicarbazide) core, place it within a well-studied class of compounds with diverse and significant biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not present established facts about the topic compound but will instead provide a scientifically-grounded, in-depth exploration of its putative mechanisms of action. By drawing parallels with structurally related and well-characterized hydrazinecarboxamide derivatives, this document aims to serve as a roadmap for future investigation, proposing plausible biological targets and outlining robust experimental strategies to test these hypotheses. Our approach is rooted in the principles of chemical analogy and structure-activity relationships, providing a logical framework for initiating a comprehensive research program into this promising, yet uncharacterized, molecule.

The Hydrazinecarboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The hydrazinecarboxamide moiety is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents.[1] This structural class is known to exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[1] The remarkable diversity in the pharmacological profile of these compounds arises from the ability to readily modify their structure, allowing for fine-tuning of their interactions with various biological targets.[1]

The general structure of a hydrazinecarboxamide consists of a hydrazine linked to a carboxamide. The substituents on this core scaffold play a critical role in defining the molecule's biological activity. In the case of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, the key features are the 2,4-dimethoxyphenyl group attached to the terminal nitrogen of the hydrazine.

Postulated Mechanisms of Action for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Based on the extensive literature on related hydrazinecarboxamide and semicarbazide derivatives, we can postulate several plausible mechanisms of action for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. These hypotheses are grounded in the known biological activities of compounds sharing the same core structure.

Enzyme Inhibition: A Prominent Mode of Action

A significant number of hydrazinecarboxamide derivatives exert their therapeutic effects through the inhibition of specific enzymes.[1] The nature of the substituents on the hydrazinecarboxamide scaffold dictates the target enzyme class.

  • Monoamine Oxidase (MAO) Inhibition: Hydrazine derivatives are classical inhibitors of MAO, an enzyme crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] The structural similarity of some hydrazines to MAO substrates allows them to bind to the enzyme's active site.[2] The 2,4-dimethoxyphenyl moiety in our target compound could potentially orient the molecule within the active site of MAO-A or MAO-B, leading to their inhibition.

  • Carbonic Anhydrase (CA) Inhibition: Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases.[3] While our compound is not a sulfonamide, the presence of an aromatic ring and the hydrazinecarboxamide core could confer inhibitory activity against certain CA isoforms. Some non-sulfonamide classes of compounds have also been reported as CA inhibitors.

  • Other Enzyme Systems: The hydrazinecarboxamide scaffold has been associated with the inhibition of a variety of other enzymes, including cholinesterases, cyclooxygenases (COX), and lipoxygenases (LOX).[1] The specific inhibitory profile of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide would need to be determined experimentally.

Proposed Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Neurotransmitter MAO MAO Neurotransmitter->MAO Metabolism Neurotransmitter_Cleft Neurotransmitter Neurotransmitter->Neurotransmitter_Cleft Release Metabolites Metabolites MAO->Metabolites Receptor Receptor Neurotransmitter_Cleft->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Compound N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide Compound->MAO Inhibition

Caption: Putative MAO inhibition by N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Modulation of Ion Channels

Arylsemicarbazones have been documented to possess significant anticonvulsant activity, which is often attributed to their interaction with ion channels.[4] It is plausible that N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide could modulate the activity of voltage-gated ion channels, such as sodium or chloride channels.[4] This interaction could lead to a stabilization of neuronal membranes and a reduction in neuronal excitability, a mechanism relevant for anticonvulsant and potentially analgesic effects.

Experimental Protocols for Mechanism of Action Elucidation

To investigate the putative mechanisms of action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

Enzyme Inhibition Assays

A panel of enzyme inhibition assays should be the first line of investigation.

3.1.1. Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine if N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide inhibits MAO-A and/or MAO-B.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A and MAO-B.

    • Substrate: A fluorogenic MAO substrate (e.g., Amplex Red reagent).

    • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, the test compound (or vehicle control), and the substrate. c. Incubate at 37°C for a specified time. d. Measure the fluorescence intensity using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: MAO Inhibition Assay

MAO_Assay_Workflow Start Start Compound_Dilution Prepare Compound Dilutions Start->Compound_Dilution Plate_Setup Set up 96-well plate: - Enzyme (MAO-A or MAO-B) - Compound/Vehicle - Substrate Compound_Dilution->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining MAO inhibitory activity.

3.1.2. Carbonic Anhydrase (CA) Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against various CA isoforms.

  • Methodology:

    • Enzyme Source: Purified human CA isoforms (e.g., CA I, II, IX, XII).

    • Assay Principle: Stopped-flow spectrophotometry to measure the inhibition of CO2 hydration.

    • Procedure: a. Equilibrate the enzyme with the test compound. b. Rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer. c. Monitor the change in absorbance of a pH indicator over time.

    • Data Analysis: Determine the Ki value from the enzymatic reaction rates at different inhibitor concentrations.

Electrophysiological Studies for Ion Channel Modulation

To investigate the effects on ion channels, patch-clamp electrophysiology is the gold standard.

  • Objective: To determine if the compound modulates the activity of voltage-gated sodium or chloride channels.

  • Methodology:

    • Cell Line: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.7 or a specific chloride channel).

    • Technique: Whole-cell patch-clamp recording.

    • Procedure: a. Establish a whole-cell recording from a single cell. b. Apply voltage protocols to elicit channel currents. c. Perfuse the cell with a solution containing the test compound. d. Record changes in current amplitude, kinetics, and voltage-dependence.

    • Data Analysis: Quantify the effects of the compound on channel function and determine the concentration-response relationship.

Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Enzyme Inhibition Profile of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Enzyme TargetIC50 / Ki (µM)
MAO-A[Insert Value]
MAO-B[Insert Value]
CA I[Insert Value]
CA II[Insert Value]
......

Table 2: Hypothetical Effects on Voltage-Gated Sodium Channel Nav1.7

ParameterEffectEC50 (µM)
Peak Current Amplitude[e.g., Inhibition][Insert Value]
Steady-State Inactivation[e.g., Hyperpolarizing shift][Insert Value]
.........

Conclusion and Future Directions

This guide has outlined a series of plausible mechanisms of action for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide based on its chemical structure and the known activities of related compounds. The proposed experimental workflows provide a robust framework for elucidating its true biological targets.

Future research should focus on a tiered screening approach, beginning with broad enzymatic and cellular assays to identify initial hits. Positive results should then be followed by more detailed mechanistic studies, including kinetic analysis for enzyme inhibitors and comprehensive electrophysiological characterization for ion channel modulators. Ultimately, these in vitro findings will need to be validated in relevant in vivo models to establish the therapeutic potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. The journey from an uncharacterized molecule to a potential therapeutic agent is a long and rigorous one, and the foundational work outlined here is the critical first step.

References

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Sinha, B. K. (2013). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Defence Science Journal, 39(3), 331-343.
  • Kratky, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 116835.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (2011). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hydrazinecarboxamides: Comprehensive Review of Their Anticancer, Anticonvulsive, Anti-inflammatory, Enzyme Inhibition, Antioxidant and Other Activities | Request PDF. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2010). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (1991). Google Patents.
  • (2,4-Dimethylphenyl)hydrazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (2008). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Semicarbazide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Foundational

A Prospective Analysis of the Bio-Pharmacological Potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide: A Technical Guide for Drug Discovery Professionals

Preamble: The Rationale for Investigation In the landscape of medicinal chemistry, the hydrazinecarboxamide (or semicarbazide) scaffold has emerged as a "privileged structure," a molecular framework that is recurrently i...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the hydrazinecarboxamide (or semicarbazide) scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a binder to diverse biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] Recent comprehensive reviews highlight their significant therapeutic potential, with documented efficacy against numerous cancer cell lines, as potent enzyme inhibitors, and as promising antimicrobial and anticonvulsant agents.[1][2] This guide focuses on a specific, yet under-investigated derivative, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide . While direct literature on this exact molecule is sparse, a deductive analysis based on its constituent moieties—the hydrazinecarboxamide core and the 2,4-dimethoxyphenyl substituent—provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a technical primer for researchers, outlining the prospective biological activities, plausible mechanisms of action, and robust experimental workflows to systematically evaluate its potential.

Molecular Architecture and Synthetic Strategy

The structure of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide combines the versatile hydrazinecarboxamide core with a 2,4-dimethoxyphenyl group. The dimethoxy substitution on the phenyl ring is of particular interest, as methoxy groups are known to modulate the electronic and lipophilic properties of molecules, often enhancing their interaction with biological targets and influencing their metabolic stability.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of N-aryl hydrazinecarboxamides involves the reaction of a corresponding aryl isocyanate with hydrazine hydrate, or the reaction of an aryl hydrazine with an isocyanate. An alternative, and often preferred route for laboratory-scale synthesis, involves the reaction of 2,4-dimethoxyphenylhydrazine with a source of the carboxamide group. A plausible and straightforward synthetic protocol is outlined below.

Experimental Protocol: Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

  • Reaction Setup: To a stirred solution of 2,4-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a mild base such as triethylamine (1.1 equivalents) to liberate the free hydrazine.

  • Isocyanate Addition: Slowly add a solution of potassium cyanate (1.2 equivalents) in water to the reaction mixture. The use of an isocyanate source is a common strategy in the formation of carboxamides.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

  • Characterization: The final product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

G Proposed Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Analysis 2,4-Dimethoxyphenylhydrazine 2,4-Dimethoxyphenylhydrazine Reaction Reaction 2,4-Dimethoxyphenylhydrazine->Reaction Potassium Cyanate Potassium Cyanate Potassium Cyanate->Reaction Solvent (THF) Solvent (THF) Solvent (THF)->Reaction Base (Triethylamine) Base (Triethylamine) Base (Triethylamine)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Work-up & Purification->N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Characterization (NMR, MS) Characterization (NMR, MS) N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide->Characterization (NMR, MS)

Caption: A generalized workflow for the synthesis of the title compound.

Prospective Biological Activities and Mechanisms of Action

Based on the extensive literature on structurally related compounds, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a prime candidate for screening across several therapeutic areas.

Anticancer Potential

The hydrazinecarboxamide scaffold is a recurring motif in compounds with demonstrated anticancer activity.[1][3][4] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and apoptosis.[3][4] Furthermore, compounds bearing a dimethoxyphenyl or trimethoxyphenyl moiety have also been reported as potent anticancer agents.[5]

Plausible Mechanism of Action: The presence of the hydrazinecarboxamide core suggests a potential for interaction with various enzymes or receptors critical for cancer cell survival. The 2,4-dimethoxy substitution may enhance binding to hydrophobic pockets in target proteins. A plausible, yet speculative, mechanism could involve the inhibition of kinases involved in cell cycle progression or the induction of apoptosis through the modulation of Bcl-2 family proteins.

Antimicrobial Activity

Hydrazinecarboxamides are increasingly recognized for their broad-spectrum antimicrobial properties, showing activity against mycobacteria, bacteria, and fungi.[2][6][7] This positions them as a versatile scaffold for developing novel anti-infective agents, particularly in the face of rising antimicrobial resistance.[2][7]

Plausible Mechanism of Action: The mechanism of antimicrobial action for hydrazinecarboxamides is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes. The hydrazine moiety can act as a metal chelator, potentially disrupting metalloenzymes crucial for microbial survival. The lipophilicity conferred by the dimethoxyphenyl group could facilitate passage through microbial cell membranes.

Enzyme Inhibition

Derivatives of hydrazinecarboxamide have shown potent inhibitory activity against a range of enzymes, including carbonic anhydrases, cholinesterases, and cyclooxygenases.[1][8] This suggests that N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide could be a valuable lead for developing inhibitors for various therapeutic targets. For instance, carbonic anhydrase inhibitors are used in the treatment of glaucoma and certain types of cancer.[8]

Plausible Mechanism of Action: The hydrazinecarboxamide group can participate in hydrogen bonding and coordinate with metal ions in the active sites of enzymes. The N-aryl substituent, in this case, the 2,4-dimethoxyphenyl group, plays a crucial role in orienting the molecule within the active site and can form additional hydrophobic or van der Waals interactions, contributing to binding affinity and selectivity.

A Framework for Biological Evaluation: Experimental Workflows

A systematic evaluation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide requires a tiered approach, starting with broad in vitro screening followed by more focused mechanistic studies.

In Vitro Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (e.g., from 0.1 to 100 µM) in the culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Workflow for Bio-activity Screening

G General Workflow for Biological Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization Primary In Vitro Screening Primary In Vitro Screening Compound Synthesis & Characterization->Primary In Vitro Screening Anticancer (MTT Assay) Anticancer (MTT Assay) Primary In Vitro Screening->Anticancer (MTT Assay) Antimicrobial (MIC Assay) Antimicrobial (MIC Assay) Primary In Vitro Screening->Antimicrobial (MIC Assay) Enzyme Inhibition Assays Enzyme Inhibition Assays Primary In Vitro Screening->Enzyme Inhibition Assays Hit Identification Hit Identification Anticancer (MTT Assay)->Hit Identification Antimicrobial (MIC Assay)->Hit Identification Enzyme Inhibition Assays->Hit Identification Secondary Assays & Mechanistic Studies Secondary Assays & Mechanistic Studies Hit Identification->Secondary Assays & Mechanistic Studies If Active Dose-Response Studies Dose-Response Studies Secondary Assays & Mechanistic Studies->Dose-Response Studies Apoptosis/Cell Cycle Analysis Apoptosis/Cell Cycle Analysis Secondary Assays & Mechanistic Studies->Apoptosis/Cell Cycle Analysis In Silico Modeling In Silico Modeling Secondary Assays & Mechanistic Studies->In Silico Modeling Lead Optimization Lead Optimization Secondary Assays & Mechanistic Studies->Lead Optimization

Caption: A tiered approach for the biological evaluation of the title compound.

Quantitative Data from Related Compounds

While specific data for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is not available, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC₅₀/MIC)Reference
Hydrazinecarboxamide DerivativesAnticancerVarious Cancer Cell LinesModerate to good inhibitory activity[3]
Hydrazinecarboxamide DerivativesAntimicrobialMycobacterium tuberculosisMIC₉₀ < 62.5 µM[6]
N-aryl-hydrazinecarbothioamidesCarbonic Anhydrase InhibitionhCA I, II, IX, XIINanomolar range[8]
AcylsemicarbazidesAntiviralHuman coronavirus (229E)Active at non-toxic concentrations[6]

Concluding Remarks and Future Directions

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide represents a promising, yet unexplored, chemical entity. The convergence of the pharmacologically validated hydrazinecarboxamide scaffold and the modulating 2,4-dimethoxyphenyl substituent provides a strong impetus for its synthesis and biological evaluation. The experimental frameworks provided in this guide offer a clear and robust path for elucidating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Future research should focus on its synthesis, followed by broad-spectrum in vitro screening. Positive hits should then be subjected to rigorous mechanistic studies and in silico modeling to understand its structure-activity relationships, ultimately guiding the optimization of this promising scaffold for therapeutic development.

References

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. (2022). ACG Publications. Retrieved January 26, 2026, from [Link]

  • Semicarbazide | CH5N3O | CID 5196. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (n.d.). Google Patents.
  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. (2018). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides. (2014). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2023). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[5][9][10]triazolo[1,5-b][5][9][10]thiadiazine 5,5-diones. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Rational Design, Synthesis and in Vitro Evaluation of Allylidene Hydrazinecarboximidamide Derivatives as BACE-1 Inhibitors. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022). Scirp.org. Retrieved January 26, 2026, from [Link]

  • Synthesis and Anticancer Activities of New Benzothiadiazinyl Hydrazinecarboxamides and Anilino[5][9][10]triazolo[1,5-b][5][9][10]thiadiazine 5,5-diones. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. (2011). PubMed. Retrieved January 26, 2026, from [Link]

  • A review on the hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]

  • In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. (2021). ThaiScience. Retrieved January 26, 2026, from [Link]

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Journal of enzyme inhibition and medicinal chemistry. (n.d.). Medscape. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide: A Technical Guide for Drug Discovery

Foreword: The Promise of Privileged Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the identification and exploitation of "privileged scaffolds" remains a cornerstone of efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and exploitation of "privileged scaffolds" remains a cornerstone of efficient drug discovery. These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutics. The hydrazinecarboxamide moiety is one such scaffold, demonstrating a remarkable breadth of biological activities.[1] This in-depth technical guide focuses on a specific, yet underexplored, derivative: N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide . While direct research on this compound is limited, a comprehensive analysis of its structural components—the hydrazinecarboxamide core and the 2,4-dimethoxyphenyl substituent—provides a robust foundation for predicting its therapeutic potential and outlining a clear path for its investigation.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will not only dissect the potential therapeutic applications of this molecule but also provide the causal logic behind suggested experimental designs and methodologies, empowering you to unlock its full potential.

Deconstructing the Molecule: A Rationale for Therapeutic Exploration

The therapeutic potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide can be logically inferred from the well-documented activities of its constituent parts.

  • The Hydrazinecarboxamide Core: This versatile scaffold is a known pharmacophore, integral to a wide array of bioactive molecules.[1] Its structural diversity allows for extensive modifications to fine-tune interactions with various biological targets.[1] Derivatives have shown significant efficacy against numerous cancer cell lines, and have been investigated for their anticonvulsant, analgesic, anti-inflammatory, and antioxidant properties.[1]

  • The 2,4-Dimethoxyphenyl Group: The presence of methoxy groups on a phenyl ring is known to enhance antioxidant activity.[2] Furthermore, hydrazine derivatives containing substituted phenyl rings have been explored for a range of applications, including as chemosensors and for their antimicrobial properties.[2][3] The specific substitution pattern can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these two moieties in N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide suggests a high probability of synergistic or novel biological activities.

Potential Therapeutic Applications: A Data-Driven Hypothesis

Based on the extensive literature on related compounds, we can hypothesize several promising therapeutic avenues for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Oncology: A Primary Area of Investigation

The hydrazinecarboxamide scaffold is a recurring motif in compounds with demonstrated anticancer activity.[1][4] The proposed mechanisms are often diverse, highlighting the scaffold's ability to interact with multiple cancer-relevant targets.

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: Hydrazinecarboxamide derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases and cyclooxygenases.[1]

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Related hydrazine derivatives have been investigated as potential anti-apoptotic caspase-3 inhibitors.[5]

  • Antioxidant Modulation: While some derivatives exhibit antioxidant properties that could be protective in certain contexts, the pro-oxidant or antioxidant nature in a cancer context would need careful evaluation.[6]

Neuropharmacology: Targeting the Central Nervous System

The structural features of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide suggest potential for CNS activity. Hydrazine-based drugs, such as phenelzine, are known to penetrate the brain and modulate neurotransmitter levels.[7]

Hypothesized Applications:

  • Anticonvulsant Activity: Several hydrazinecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties, showing protection in various seizure models.[8]

  • Antidepressant and Anxiolytic Effects: The ability of hydrazine derivatives to inhibit enzymes like monoamine oxidase (MAO) is a well-established mechanism for antidepressant action.[7]

Anti-inflammatory and Analgesic Potential

Chronic inflammation is a key driver of numerous diseases. The hydrazinecarboxamide scaffold has been incorporated into molecules with potent anti-inflammatory and analgesic effects.[1]

Hypothesized Mechanisms:

  • Inhibition of Inflammatory Mediators: The compound could potentially inhibit the production or activity of pro-inflammatory cytokines and enzymes like COX and LOX.[1]

A Roadmap for Investigation: Key Experiments and Methodologies

To validate these hypotheses, a structured, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage informing the next.

Synthesis and Characterization

The initial step is the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. A plausible synthetic route would involve the reaction of 2,4-dimethoxyphenylhydrazine with a suitable source of the carboxamide group.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product 2_4_dimethoxyphenylhydrazine 2,4-Dimethoxyphenylhydrazine Reaction_Vessel Reaction in suitable solvent (e.g., Dichloromethane or THF) 2_4_dimethoxyphenylhydrazine->Reaction_Vessel Carboxamide_Source Carboxamide Source (e.g., Isocyanate or Chloroformate derivative) Carboxamide_Source->Reaction_Vessel Purification Purification (e.g., Recrystallization or Column Chromatography) Reaction_Vessel->Purification Final_Compound N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide Purification->Final_Compound

Caption: Proposed synthetic workflow for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Detailed Protocol: A detailed, step-by-step protocol for a related synthesis of hydrazine-carboxamides can be adapted from established methods.[4]

  • Reaction Setup: To a stirred solution of 2,4-dimethoxyphenylhydrazine in an appropriate anhydrous solvent (e.g., dichloromethane), add the chosen isocyanate or chloroformate derivative dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove any unreacted starting materials and by-products.

  • Purification: The crude product should be purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.[5]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Biological Screening

A tiered screening approach will efficiently identify the most promising therapeutic areas.

Tier 1: Broad-Spectrum Activity Profiling:

Assay TypeTarget/Cell LineRationale
Anticancer NCI-60 Human Tumor Cell Line ScreenProvides a broad overview of anticancer activity against diverse cancer types.
Antimicrobial Panel of pathogenic bacteria and fungiTo assess potential as an anti-infective agent.
Antioxidant DPPH or ABTS radical scavenging assaysTo quantify the antioxidant capacity.
Enzyme Inhibition Carbonic Anhydrase, COX-1/COX-2To probe for specific enzyme inhibitory activity.

Tier 2: Focused Mechanistic Studies (Based on Tier 1 results):

Should promising activity be observed in a particular area, the following in-depth studies should be conducted. For example, if anticancer activity is detected:

  • Cell Viability Assays: Determine IC₅₀ values in a panel of relevant cancer cell lines using assays such as MTT or CellTiter-Glo®.

  • Apoptosis Assays: Investigate the induction of apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.

  • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at specific phases.

  • Western Blotting: Probe for the modulation of key signaling proteins involved in cell proliferation and survival (e.g., Akt, MAPK pathways).

Experimental Workflow for Anticancer Evaluation:

Anticancer_Evaluation Start Synthesized Compound Tier1 Tier 1: NCI-60 Screen Hit_Identified Anticancer Hit Identified Tier1->Hit_Identified Active No_Hit No Significant Activity Tier1->No_Hit Inactive Tier2 Tier 2: Focused Assays Hit_Identified->Tier2 IC50 IC50 Determination (MTT/CellTiter-Glo) Tier2->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Mechanism Mechanism of Action Studies (Western Blot, etc.) Cell_Cycle->Mechanism Lead_Candidate Potential Lead Candidate Mechanism->Lead_Candidate

Caption: A tiered workflow for the in vitro evaluation of anticancer potential.

Future Directions and Concluding Remarks

The journey from a promising scaffold to a clinically viable drug is long and arduous. However, the logical, data-driven exploration of molecules like N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a critical first step. The convergence of a privileged hydrazinecarboxamide core with a bio-active dimethoxyphenyl substituent presents a compelling case for its investigation.

Should in vitro studies yield promising results, the subsequent steps would involve in vivo efficacy studies in relevant animal models, followed by comprehensive ADME/Tox profiling. The structural versatility of this compound also allows for the generation of a focused library of analogs to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available from: [Link]

  • Kratky, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • Nawaz, M., et al. (2012). 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Agarwal, M., et al. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Sciforum. Available from: [Link]

  • PubChem. 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Srinivas, K., et al. (2018). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Available from: [Link]

  • Pereira, P. R. J., et al. (2019). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. PLOS ONE. Available from: [Link]

  • Rizvi, S. U. F., et al. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. Available from: [Link]

  • Ahsan, M. J., et al. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. ResearchGate. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available from: [Link]

  • Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

  • Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (2,4-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. Available from: [Link]

  • Bateman, L. A., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a substituted hydrazinecarboxamide, has emerged as a molecule of significant interest within the sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a substituted hydrazinecarboxamide, has emerged as a molecule of significant interest within the scientific community. Its structural framework, characterized by a dimethoxyphenyl moiety linked to a hydrazinecarboxamide core, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of this compound, encompassing its chemical identity, synthesis, physicochemical properties, and its promising biological activities. We delve into its potential as an antimycobacterial, anticancer, and enzyme-inhibitory agent, providing insights into its mechanisms of action and outlining detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of hydrazinecarboxamide derivatives.

Chemical Identity and Nomenclature

The compound with the common name N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name: 1-amino-3-(2,4-dimethoxyphenyl)urea[1]

  • Synonyms: 2,4-dimethoxyphenyl semicarbazide

The structural representation of this molecule is fundamental to understanding its chemical behavior and biological interactions.

IdentifierValue
IUPAC Name 1-amino-3-(2,4-dimethoxyphenyl)urea
Synonyms 2,4-dimethoxyphenyl semicarbazide
Molecular Formula C₉H₁₃N₃O₃
Molecular Weight 211.22 g/mol
CAS Number 853097-58-2

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide can be approached through established methods for the formation of unsymmetrical ureas and semicarbazides. A plausible and efficient synthetic route involves the reaction of a corresponding phenyl isocyanate with hydrazine, or the reaction of a phenylhydrazine with an isocyanate. A generalized three-step synthesis for related hydrazine-carboxamide derivatives has been reported, which can be adapted for this specific compound.[2]

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 2,4-dimethoxyphenyl isocyanate with hydrazine hydrate.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product reactant1 2,4-Dimethoxyaniline intermediate 2,4-Dimethoxyphenyl isocyanate reactant1->intermediate Triphosgene, Triethylamine reactant2 Triphosgene reactant3 Hydrazine Hydrate product N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide intermediate->product Hydrazine Hydrate

Caption: Proposed synthetic pathway for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Experimental Protocol: Synthesis of 1-amino-3-(2,4-dimethoxyphenyl)urea

This protocol is based on established methods for the synthesis of unsymmetrical ureas.[1][3]

Step 1: Formation of 2,4-dimethoxyphenyl isocyanate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,4-dimethoxyaniline in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of triphosgene (a safer alternative to phosgene) in the same solvent to the stirred solution of the aniline, in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl formed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethoxyphenyl isocyanate. This intermediate is often used immediately in the next step without further purification.

Step 2: Reaction with Hydrazine Hydrate

  • Dissolve the crude 2,4-dimethoxyphenyl isocyanate in a suitable solvent (e.g., ethanol or THF).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of hydrazine hydrate to the stirred isocyanate solution.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The product, 1-amino-3-(2,4-dimethoxyphenyl)urea, is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR Signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, and the protons of the urea and amino groups.
¹³C NMR Resonances for the carbonyl carbon of the urea, the aromatic carbons, and the methoxy carbons.
FTIR Characteristic absorption bands for N-H stretching (amine and urea), C=O stretching (urea), and aromatic C-H and C=C stretching. The N-H stretching vibrations for a urea group are typically observed around 3200-3400 cm⁻¹, and the C=O stretching is around 1630-1680 cm⁻¹.[1]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Activities and Therapeutic Potential

Hydrazinecarboxamide derivatives are a versatile class of compounds with a broad spectrum of biological activities.[2] N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and its analogues have shown promise in several therapeutic areas.

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. Semicarbazide derivatives have been reported to exhibit promising antimycobacterial activity.[4][5] The proposed mechanism of action for some of these compounds involves the inhibition of essential enzymes in Mycobacterium tuberculosis, such as those involved in cell wall biosynthesis.

Experimental Protocol: Antimycobacterial Susceptibility Testing

A common method for evaluating antimycobacterial activity is the microplate Alamar blue assay (MABA) or the resazurin microtiter assay (REMA).

  • Prepare a serial dilution of the test compound in a 96-well microplate using a suitable broth medium (e.g., Middlebrook 7H9 supplemented with OADC).

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain).

  • Include positive (drug-free medium with bacteria) and negative (medium only) controls.

  • Incubate the plates at 37°C for a specified period (typically 5-7 days).

  • Add a resazurin solution to each well and incubate for another 24-48 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

Anticancer Activity

Many urea derivatives have been investigated for their anticancer properties, with some, like Sorafenib, being approved for clinical use.[6][7] The anticancer activity of these compounds is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival.[7] Substituted phenyl ureas have been shown to act as tubulin polymerization inhibitors and inhibitors of receptor tyrosine kinases (RTKs), raf kinases, and protein tyrosine kinases (PTKs).[7] The urea moiety is crucial for binding to biological receptors through hydrogen bonding.[1]

Proposed Mechanism of Action

The anticancer activity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide derivatives may involve multiple pathways.

Anticancer_Mechanism cluster_pathways Potential Cellular Targets cluster_effects Cellular Effects compound N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide Derivative kinase Protein Kinases (e.g., RTKs, Raf) compound->kinase Inhibition tubulin Tubulin compound->tubulin Disruption of Polymerization apoptosis Induction of Apoptosis kinase->apoptosis proliferation Inhibition of Cell Proliferation kinase->proliferation tubulin->proliferation proliferation->apoptosis cycle_arrest Cell Cycle Arrest

Caption: Potential anticancer mechanisms of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide derivatives.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, can be calculated.

Enzyme Inhibition: c-Jun N-terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress signals and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases.[8] Inhibition of JNKs is a promising therapeutic strategy for these conditions.[8] Urea derivatives have been identified as potent inhibitors of JNKs.[9][10]

JNK Signaling Pathway and Inhibition

JNK_Pathway stress Cellular Stress (e.g., UV, Cytokines) jnkk JNK Kinase (MKK4/7) stress->jnkk jnk JNK jnkk->jnk Phosphorylation cjun c-Jun jnk->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis inhibitor N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide Derivative inhibitor->jnk Inhibition

Sources

Exploratory

"N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" discovery and history

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Introduction: The Semicarbazide Scaffold in Modern Drug Discovery The semicarbazide (or hydrazinecarboxa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Introduction: The Semicarbazide Scaffold in Modern Drug Discovery

The semicarbazide (or hydrazinecarboxamide) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Compounds incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including anticonvulsant, anticancer, and antimicrobial properties. The structural motif, characterized by a urea group linked to a hydrazine, provides a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a variety of biological targets. The N-aryl substitution on the semicarbazide core allows for the fine-tuning of its pharmacological profile, influencing factors such as target specificity, potency, and metabolic stability. This guide focuses on a specific, promising derivative, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, providing a comprehensive overview of its synthesis, characterization, and predicted biological significance based on the rich chemistry of its analogous compounds.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide can be approached through a logical retrosynthetic pathway, beginning with commercially available starting materials. The most direct method involves the reaction of a key intermediate, 2,4-dimethoxyphenyl isocyanate, with hydrazine. The isocyanate itself is readily prepared from 2,4-dimethoxyaniline, which can be synthesized from 2,4-dimethoxynitrobenzene.

Retrosynthesis Target N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Isocyanate 2,4-Dimethoxyphenyl isocyanate Target->Isocyanate Amide bond formation Hydrazine Hydrazine Target->Hydrazine Amide bond formation Aniline 2,4-Dimethoxyaniline Isocyanate->Aniline Isocyanate formation Phosgene Phosgene or equivalent Isocyanate->Phosgene Isocyanate formation Nitro 2,4-Dimethoxynitrobenzene Aniline->Nitro Nitro group reduction Synthesis_Workflow cluster_0 One-Pot Synthesis Aniline 2,4-Dimethoxyaniline Carbamate Intermediate Carbamate (in situ) Aniline->Carbamate TFC 2,2,2-Trifluoroethyl chloroformate (2) TFC->Carbamate TEA Triethylamine (Base) TEA->Carbamate Base DCM Dichloromethane (Solvent) DCM->Carbamate Solvent, 0°C to RT Product N-(2,4-dimethoxyphenyl)-1- hydrazinecarboxamide Carbamate->Product Nucleophilic substitution Hydrazine Hydrazine Hydrate Hydrazine->Product Reflux

Foundational

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Hydrazinecarboxamide Scaffold The hydrazinecarboxamide, or semicarbazide, scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Hydrazinecarboxamide Scaffold

The hydrazinecarboxamide, or semicarbazide, scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The structural diversity inherent to hydrazinecarboxamide derivatives allows for extensive chemical modifications to fine-tune their interactions with various biological targets, making them a fertile ground for drug discovery and development.[1] This guide focuses on a specific derivative, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, providing a comprehensive overview of its proposed synthesis, predicted characteristics, and potential biological applications based on the extensive literature available for its structural analogs. The inclusion of the 2,4-dimethoxy substitution on the phenyl ring is of particular interest, as methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their activity.

Proposed Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

While a direct synthetic protocol for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is not explicitly detailed in the current literature, a reliable synthetic route can be proposed based on established methods for analogous compounds. One of the most straightforward and widely adopted methods for the synthesis of N-substituted hydrazinecarboxamides is the reaction of an appropriate isocyanate with hydrazine hydrate.[3] An alternative approach involves the reaction of a substituted aniline with phosgene or a phosgene equivalent to form a carbamoyl chloride, which is then reacted with hydrazine. However, due to the hazardous nature of phosgene, the isocyanate route is generally preferred.

Another viable strategy is the condensation of a substituted semicarbazide with an appropriate aldehyde or ketone. For the synthesis of the title compound, a more direct approach would be the reaction of 2,4-dimethoxyphenyl isocyanate with hydrazine.

A closely related synthesis of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone, a thiosemicarbazone analog, involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in an ethanolic solution.[1] This reaction proceeds under mild conditions and results in a high yield of the desired product.[1] This suggests that a similar condensation reaction could be a viable, albeit indirect, route to derivatives of the target compound.

Experimental Protocol: A Proposed Synthesis

The following protocol outlines a proposed method for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide based on the reaction of 2,4-dimethoxyphenyl isocyanate with hydrazine hydrate.

Materials:

  • 2,4-dimethoxyphenyl isocyanate

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxyphenyl isocyanate (1 equivalent) in anhydrous ethanol.

  • Slowly add a solution of hydrazine hydrate (1.1 equivalents) in anhydrous ethanol to the stirred isocyanate solution at room temperature.

  • After the initial exothermic reaction subsides, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide as a solid.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and allows for a homogenous reaction mixture. Its boiling point is appropriate for refluxing the reaction to ensure completion without requiring excessively high temperatures.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the isocyanate, which can be a more expensive starting material.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Washing with Diethyl Ether: Diethyl ether is used to wash the crude product as it is a good solvent for unreacted isocyanate but has poor solubility for the desired hydrazinecarboxamide product, thus aiding in purification.

Predicted Physicochemical and Spectroscopic Properties

Based on the characterization data of analogous compounds, particularly (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone, we can predict the key spectral features of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.[1]

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point.
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in alcohols like ethanol and methanol; and likely insoluble in nonpolar solvents like hexane.[1]
FT-IR (cm⁻¹) N-H stretching (amide and hydrazine): ~3100-3400; C=O stretching (amide): ~1650-1680; C-N stretching: ~1200-1400; Aromatic C-H stretching: ~3000-3100; Aromatic C=C stretching: ~1450-1600; C-O stretching (methoxy): ~1000-1100.[1]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (2,4-dimethoxyphenyl): ~6.5-7.5 (multiplet); Methoxy protons (-OCH₃): ~3.7-3.9 (two singlets); Amide and hydrazine protons (NH): Broad singlets, chemical shifts can vary.[1]
¹³C NMR (DMSO-d₆, δ ppm) Carbonyl carbon (C=O): ~155-165; Aromatic carbons: ~100-160; Methoxy carbons (-OCH₃): ~55-60.[1]
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of C₉H₁₃N₃O₃ (211.22 g/mol ) would be expected.

Potential Biological Activities and Therapeutic Applications

The hydrazinecarboxamide scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[2] The presence of the 2,4-dimethoxyphenyl moiety may further modulate these activities.

Anticancer Activity

Numerous hydrazinecarboxamide and hydrazone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[4][5] The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The dimethoxy substitution pattern on the phenyl ring has been associated with potent anticancer effects in other classes of compounds. Therefore, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a promising candidate for evaluation as an anticancer agent.

Antimicrobial Activity

Hydrazine derivatives are well-known for their antimicrobial properties.[6][7] They have been shown to be effective against a range of bacteria and fungi. The mechanism of antimicrobial action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The evaluation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide for its antibacterial and antifungal activity is a logical and promising avenue of research. For instance, a study on 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazine carboxamide and its metal complex showed moderate to good antimicrobial activity.[4][5][8]

Anti-inflammatory and Analgesic Activity

Hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2] This activity is often attributed to the inhibition of enzymes such as cyclooxygenase (COX), which are involved in the inflammatory cascade. The anti-inflammatory potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide warrants investigation.

Anticonvulsant Activity

Certain semicarbazone derivatives have been identified as potent anticonvulsant agents.[9] The proposed mechanism for this activity involves the modulation of ion channels in the central nervous system, leading to a reduction in neuronal excitability.[9]

Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a series of well-established in vitro and in vivo assays should be conducted.

Anticancer Activity Screening

Anticancer_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models MTT MTT Assay (Cell Viability) Apoptosis Apoptosis Assay (e.g., Annexin V/PI) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle To determine mechanism Xenograft Tumor Xenograft Model (e.g., in mice) CellCycle->Xenograft For promising compounds Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Quantitative Assays DiskDiffusion Disk Diffusion Assay MIC Minimum Inhibitory Concentration (MIC) DiskDiffusion->MIC For active compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC To determine cidal/static effect

Caption: Workflow for assessing the antimicrobial potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Conclusion and Future Directions

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide represents a promising, yet underexplored, molecule within the medicinally significant class of hydrazinecarboxamides. Based on the extensive literature on its structural analogs, this compound is predicted to be readily synthesizable and to possess a range of valuable biological activities, including anticancer and antimicrobial properties. The in-depth technical guide provided here offers a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound. Future research should focus on the experimental validation of the proposed synthetic route and a comprehensive screening of its biological activities to uncover its full therapeutic potential. Further derivatization of the N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide scaffold could also lead to the discovery of new drug candidates with enhanced potency and selectivity.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. Semantic Scholar.
  • (PDF) Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E).
  • A review exploring biological activities of hydrazones. PMC - PubMed Central.
  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
  • (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex.
  • CN101701000A - Method for synthesizing 2,4-dimethoxyaniline.
  • (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide. NIH.
  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Semantic Scholar.
  • Facile one-pot synthesis of 4-substituted semicarbazides. The Royal Society of Chemistry.
  • Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry.
  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimid
  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.
  • US5241117A - Process for producing semicarbazide.
  • Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. NIH.
  • Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide.
  • Synthesis, Mechanism of Action And Characteriz
  • Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity.
  • 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652. PubChem - NIH.
  • 2,4-DIMETHOXYANILINE. precisionFDA.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its structure, incorporating a dimethoxyphenyl group and a hydrazinecarboxamide (semicarbazide) moiety, suggests a range of biological activities worthy of investigation. However, this same chemical architecture necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the anticipated toxicological profile of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, based on an analysis of its constituent chemical groups, and outlines detailed procedures for its safe handling, storage, and disposal.

Predicted Hazard Identification and Classification

As no specific safety data sheet (SDS) is available for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a hazard assessment must be extrapolated from its primary structural components: 2,4-dimethoxyaniline and semicarbazide.

Component Hazard Analysis

The 2,4-dimethoxyaniline portion of the molecule suggests a risk of acute toxicity if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[1] A significant concern with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[2] Symptoms of methemoglobinemia can include dizziness, headache, cyanosis (bluish skin), and a rapid heart rate.[2] While a bioassay conducted by the National Cancer Institute on 2,4-dimethoxyaniline hydrochloride did not find convincing evidence of carcinogenicity in rats or mice, aromatic amines as a class are known to present a cancer risk.[3][4]

The semicarbazide (hydrazinecarboxamide) moiety is also associated with significant health hazards. It is classified as toxic if swallowed and can cause serious eye damage.[5] Furthermore, semicarbazide is suspected of damaging fertility and the unborn child.[5] Studies in mice have indicated that semicarbazide hydrochloride is carcinogenic, leading to an increased incidence of lung tumors.[6] However, a chronic toxicity and carcinogenicity study in rats found that semicarbazide hydrochloride was not carcinogenic under the tested conditions.[7] Semicarbazide has also demonstrated weak mutagenic potential in some studies.[6][8]

Postulated GHS Classification for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Based on the hazards of its components, the following GHS classification for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide should be assumed for all laboratory work:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[5]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[5]
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child[5]
Carcinogenicity (Category 2)H351: Suspected of causing cancer[5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1]

Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any work with N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide begins. The primary risks are exposure through inhalation of dust particles, skin or eye contact, and accidental ingestion.

Engineering Controls are the most effective means of reducing exposure.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound in solid or solution form must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to provide a higher level of containment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling procedures and the consistent use of appropriate PPE are critical to minimizing the risk of exposure.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn at all times when handling the solid compound or its solutions.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use and changed frequently.

  • Body Protection: A fully buttoned lab coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For situations where a chemical fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Cleanup Contain and Clean Up Spill (Trained Personnel Only) SmallSpill->Cleanup Evacuate Evacuate Area Alert Others LargeSpill->Evacuate ContactEHS Contact Emergency Services / EH&S Evacuate->ContactEHS Dispose Dispose of Waste as Hazardous Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

Caption: Decision-making process for responding to a chemical spill.

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9][10]* Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation persists. [9]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [2]

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal
  • All waste containing N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, including contaminated labware and PPE, must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain or in the regular trash. [11]* Arrange for disposal through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal company. [11]

Conclusion

While N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide presents potential for scientific advancement, its handling demands a high level of caution and adherence to stringent safety protocols. By understanding the extrapolated hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a manner that prioritizes their safety and the protection of the environment.

References

  • Chemical Hazard Information Profile: Draft Report: Semicarbazide, CAS No. 57-56-7. (1983). TSCA Interagency Testing Committee.
  • Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Formaldehyde - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. (n.d.). University of Toronto Environmental Health and Safety.
  • Semicarbazide Hydrochloride Safety Data Sheet (SDS). (2014, September 22). Flinn Scientific.
  • Takahashi, M., et al. (2014). Chronic toxicity and carcinogenicity of semicarbazide hydrochloride in Wistar Hannover GALAS rats. Food and Chemical Toxicology, 72, 146-153.
  • Research progress on the toxicity of semicarbazide. (2015, August 7). Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology).
  • Carcinogenic semicarbazide induces sequence-specific DNA damage through the generation of reactive oxygen species and the derived organic radicals. (2003). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 536(1-2), 91-101.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). University of Florida Environmental Health and Safety.
  • 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
  • TR-171: 2,4-Dimethoxyaniline Hydrochloride (CASRN 54150-69-5). (n.d.). National Toxicology Program. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the synthesis of N-(2,4-dimethoxyphenyl)-1-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a substituted aryl semicarbazide of significant interest in medicinal chemistry. Aryl semicarbazones and their precursors are recognized as crucial pharmacophores in the development of novel therapeutics, exhibiting a range of biological activities, including anticonvulsant and anticancer properties.[1][2][3] This application note details a reliable two-step, one-pot synthetic strategy, explains the chemical principles governing the experimental choices, and provides a robust framework for validation and troubleshooting, tailored for researchers in drug discovery and development.

Introduction and Significance

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide belongs to the aryl semicarbazide class of compounds. These molecules are valuable intermediates in the synthesis of semicarbazones, which are formed by the condensation of the terminal hydrazine nitrogen with an aldehyde or ketone.[4] The structural motif of semicarbazides is a cornerstone in the design of enzyme inhibitors and other biologically active agents. Specifically, derivatives of hydrazinecarboxamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are implicated in cancer and other diseases.[5][6]

The protocol described herein offers a streamlined and efficient pathway to this key intermediate, starting from commercially available 2,4-dimethoxyaniline. The methodology is designed to be reproducible and scalable, providing a solid foundation for library synthesis and further derivatization in drug discovery campaigns.

Synthesis Strategy and Reaction Mechanism

The synthesis of an N-aryl hydrazinecarboxamide from an aniline can be challenging due to the moderate nucleophilicity of the aniline nitrogen. A direct reaction with semicarbazide itself is often inefficient. Therefore, a more robust, two-step approach is employed, which proceeds via an in situ-generated carbamate intermediate. This strategy enhances the reactivity and ensures high conversion to the desired product.[7]

The overall transformation is as follows:

  • Step 1: Carbamate Formation. 2,4-Dimethoxyaniline is reacted with a highly reactive chloroformate, such as 2,2,2-trifluoroethyl chloroformate. This reaction forms a stable 2,2,2-trifluoroethyl (2,4-dimethoxyphenyl)carbamate intermediate. The use of a potent acylating agent is crucial for activating less nucleophilic aryl amines.[7] A tertiary amine base, like triethylamine, is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Step 2: Hydrazinolysis. The carbamate intermediate is then subjected to nucleophilic attack by hydrazine hydrate. The highly nucleophilic hydrazine displaces the 2,2,2-trifluoroethanol leaving group to yield the final N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. This step is typically performed at an elevated temperature to ensure a sufficient reaction rate.

The following diagram illustrates the chemical pathway:

G 2_4_Aniline 2,4-Dimethoxyaniline Carbamate Intermediate Carbamate 2_4_Aniline->Carbamate + Et3N Triethylamine (Base) Chloroformate 2,2,2-Trifluoroethyl Chloroformate Chloroformate->Carbamate + Final_Product N-(2,4-dimethoxyphenyl)-1- hydrazinecarboxamide Carbamate->Final_Product Reflux in Ethanol Byproduct 2,2,2-Trifluoroethanol Carbamate->Byproduct HCl_Salt Et3N·HCl Et3N->HCl_Salt Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Reaction scheme for the two-step synthesis.

Detailed Experimental Protocol

Materials and Reagents

Proper preparation and handling of materials are paramount for success and safety. All reagents should be of high purity (≥98%) unless otherwise noted.

ReagentCAS No.Mol. Weight ( g/mol )SupplierNotes
2,4-Dimethoxyaniline2735-04-8153.18Sigma-AldrichStore in a cool, dark place.
2,2,2-Trifluoroethyl chloroformate15470-38-9176.50Oakwood ChemicalHighly corrosive and moisture-sensitive.
Triethylamine (Et₃N)121-44-8101.19Acros OrganicsAnhydrous grade, freshly distilled recommended.
Hydrazine hydrate (N₂H₄·H₂O)7803-57-850.06Fisher Scientific80% solution in water. Highly Toxic.
Dichloromethane (DCM)75-09-284.93VWRAnhydrous, ACS grade.
Ethanol (EtOH)64-17-546.07Decon Labs200 proof, anhydrous.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37EMD MilliporeFor drying organic layers.
Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety standards is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Fume Hood: All steps of this synthesis must be performed in a certified, well-ventilated chemical fume hood.

  • Reagent Handling:

    • Hydrazine Hydrate: Is extremely toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Use a dedicated syringe or cannula for transfer.[8]

    • 2,2,2-Trifluoroethyl chloroformate: Is corrosive and lachrymatory. Handle with extreme care to avoid contact with skin, eyes, and mucous membranes. It reacts violently with water.

    • 2,4-Dimethoxyaniline: Can cause skin and eye irritation. Handle with care.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Step-by-Step Synthesis Procedure

The entire process can be visualized as a continuous workflow:

G A 1. Setup & Reagent Charging - Add 2,4-dimethoxyaniline, DCM, Et3N - Cool to 0 °C in ice bath B 2. Carbamate Formation - Add chloroformate dropwise - Stir at RT for 3 hours A->B C 3. Solvent Removal - Concentrate under reduced pressure (Rotary Evaporator) B->C D 4. Hydrazinolysis - Add EtOH and hydrazine hydrate - Reflux for 1.5 hours C->D E 5. Product Isolation - Cool to RT, then 0 °C - Collect precipitate via vacuum filtration D->E F 6. Purification & Drying - Wash solid with cold EtOH/Ether - Dry under vacuum E->F G 7. Characterization - Obtain MP, NMR, MS data F->G

Caption: Experimental workflow from setup to characterization.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxyaniline (5.00 g, 32.6 mmol). Dissolve it in 80 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (5.5 mL, 39.2 mmol, 1.2 eq) to the solution. Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C.

  • Carbamate Formation: While stirring vigorously at 0 °C, add 2,2,2-trifluoroethyl chloroformate (4.9 mL, 35.9 mmol, 1.1 eq) dropwise via a syringe over 20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of undesired side products, such as symmetrical ureas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 hours. A white precipitate of triethylamine hydrochloride will form.

  • Solvent Removal: Remove the DCM and other volatile components (excess triethylamine, byproduct 2,2,2-trifluoroethanol) under reduced pressure using a rotary evaporator. This step yields the crude carbamate intermediate as an oily solid.

  • Hydrazinolysis: To the flask containing the crude carbamate, add 100 mL of ethanol, followed by 80% hydrazine hydrate (4.9 mL, ~80 mmol, ~2.5 eq). Causality Note: A molar excess of hydrazine is used to ensure complete conversion of the carbamate and to minimize the formation of symmetrical byproducts.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring. Maintain reflux for 1.5 hours.[7]

  • Product Isolation: After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature. The product will begin to precipitate as a white solid. To maximize recovery, place the flask in an ice bath for an additional 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any remaining impurities and solvent.

  • Drying: Transfer the purified white solid to a watch glass and dry it in a vacuum oven at 40-50 °C overnight to yield the final product, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Expected Results and Characterization

This protocol reliably produces the target compound in high purity and good yield.

ParameterExpected Value
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Molecular Formula C₉H₁₃N₃O₃
Molecular Weight 211.22 g/mol
Melting Point Approx. 199 °C (literature value for a related compound)[10]

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 212.10).

  • Melting Point (MP): A sharp melting point range is a strong indicator of high purity.

Conclusion

The synthesis protocol detailed in this application note provides a dependable and well-characterized method for producing N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. By explaining the rationale behind key experimental steps and emphasizing critical safety precautions, this guide serves as an authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery. The successful implementation of this protocol will enable the efficient generation of this valuable intermediate for further elaboration into libraries of potential therapeutic agents.

References

  • Tahir, M. N., et al. (2012). (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o130. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 28(5), 2266. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Organic & Medicinal Chemistry International Journal. [Link]

  • Krasavin, M., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(107), 62351-62357. [Link]

  • Ono, S., et al. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • Tahir, M. N., et al. (2012). 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o427. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5465094, 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide. PubChem. [Link]

  • ResearchGate (n.d.). Synthesis of N‐arylhydrazides from anilines. [Link]

  • Al-Omair, M. A., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(19), 6932. [Link]

  • Zhang, J. (2010). Method for synthesizing 2,4-dimethoxyaniline.
  • Organic Chemistry Portal (n.d.). Hydrazine synthesis by N-N coupling. [Link]

  • ResearchGate (n.d.). Synthesis of aryl semicarbazones as potential anticonvulsant agents. [Link]

  • Xu, Z., et al. (2020). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine. Chemical Communications, 56(68), 9853-9856. [Link]

  • Yogeeswari, P., et al. (2005). Synthesis of aryl semicarbazones as potential anticonvulsant agents. Biomedicine & Pharmacotherapy, 59(1-2), 51-55. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5359742, 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. PubChem. [Link]

  • Chaudhari, S., et al. (2025). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development, 10(5). [Link]

  • WUR eDepot (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Trawick, M. L., et al. (2001). Bisindolines from the reaction of 3,5-dimethoxyaniline with vicinal diones. Journal of the Chemical Society, Perkin Transactions 1, (17), 2132-2139. [Link]

  • Sathyabama Institute of Science and Technology (n.d.). SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. [Link]

  • ChemistryViews (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. [Link]

  • Balsevičiūtė, S., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1305-1317. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69299, Hydrazinecarboxamide, N,2-diphenyl-. PubChem. [Link]

  • University of Glasgow (n.d.). THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. [Link]

  • Henkel, K., & Schierwater, K. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

Sources

Application

Application Note: Comprehensive Analytical Characterization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Abstract This document provides a comprehensive guide to the analytical methodologies required for the complete structural elucidation and purity assessment of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. Intended for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the complete structural elucidation and purity assessment of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. Intended for researchers, analytical scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the underlying scientific principles behind method selection and data interpretation. We present an integrated strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Detailed, field-tested protocols are provided for each technique, ensuring reliable and reproducible characterization of this and similar small molecule entities.

Introduction and Rationale

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a small organic molecule featuring a dimethoxy-substituted phenyl ring linked to a hydrazinecarboxamide moiety. Compounds containing the hydrazinecarboxamide (or semicarbazide) scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities and their utility as versatile synthetic intermediates.[1] The precise substitution pattern on the aromatic ring, in this case, 2,4-dimethoxy, can critically influence the molecule's conformation, reactivity, and biological interactions.

Therefore, unambiguous structural confirmation and rigorous purity analysis are paramount for any research or development program involving this compound. An integrated analytical approach is essential, as no single technique can provide all the necessary information. This guide establishes a logical workflow, beginning with purity assessment and culminating in definitive structural confirmation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target analyte is the first step in developing any analytical strategy.

Caption: Molecular structure of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₃N₃O₃ Calculated
Molecular Weight 211.22 g/mol Calculated
Appearance White to off-white solid (Predicted) N/A
XLogP3 0.8 PubChem CID: 5465094[2] (for a related isomer)
Hydrogen Bond Donors 3 Calculated

| Hydrogen Bond Acceptors | 5 | Calculated |

Integrated Analytical Workflow

Sources

Method

Application Notes and Protocols for Antibacterial Studies of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Introduction: The Promise of Hydrazinecarboxamides in an Era of Antibiotic Resistance The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Hydrazinecarboxamides in an Era of Antibiotic Resistance

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2][3] Hydrazinecarboxamides, also known as semicarbazides, have emerged as a versatile and promising scaffold in this endeavor.[4] This class of compounds has demonstrated potent activity against a broad spectrum of pathogens, including mycobacteria, bacteria, and fungi, highlighting their potential to address critical challenges in human health.[4][5] The inherent structural features of the hydrazinecarboxamide moiety are believed to be crucial for interactions with various biological targets within microbial cells.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antibacterial potential of a specific derivative, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide . We will delve into the foundational principles of its potential activity, followed by detailed, step-by-step protocols for a logical and robust evaluation, from initial screening to preliminary mechanism of action studies.

Chemical Structure of the Compound of Interest:
  • Name: N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

  • Synonyms: 2,4-Dimethoxyphenylsemicarbazide

  • Core Scaffold: Hydrazinecarboxamide

The 2,4-dimethoxy substitution on the phenyl ring is a key feature that may influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and target-binding affinity.

Part 1: Application Notes & Scientific Rationale

The Hydrazinecarboxamide Scaffold: A Platform for Antibacterial Activity

Hydrazinecarboxamide derivatives have a well-documented history of diverse biological activities.[4][5] Their antibacterial potential is often attributed to the -NH-C(=O)-NH- functional group, which can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymatic targets. While the precise mechanism of action for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is yet to be elucidated, related compounds have been shown to interfere with essential bacterial processes. Molecular docking studies on similar structures suggest potential targets such as D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis.[6]

Postulated Mechanisms of Action to Investigate

Based on the broader class of hydrazine-containing compounds, two primary mechanisms are worth investigating for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide:

  • Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive and validated target for antibacterial drugs (e.g., quinolones). The planar aromatic and hydrogen-bonding features of our compound of interest suggest it could potentially bind to the ATP-binding site or the DNA-binding domain of gyrase, thereby inhibiting its function.

  • Disruption of Cell Membrane Integrity: The bacterial cell membrane is a critical barrier, and its disruption leads to leakage of cellular contents and cell death.[7][8] Some antimicrobial compounds can interfere with the phospholipid bilayer, leading to depolarization and increased permeability.[9] The lipophilic nature of the dimethoxyphenyl group could facilitate the insertion of the molecule into the bacterial membrane, disrupting its structure and function.

The following protocols are designed to systematically test these hypotheses.

Part 2: Experimental Protocols

Workflow for Antibacterial Evaluation

The following diagram outlines a logical workflow for the comprehensive antibacterial evaluation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Antibacterial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC For concentrations ≥ MIC Analysis Analyze Data & Determine Bacteriostatic vs. Bactericidal and Preliminary MOA MIC->Analysis Provides Potency Data MBC->Analysis Membrane Cell Membrane Integrity Assay Membrane->Analysis Gyrase DNA Gyrase Inhibition Assay Gyrase->Analysis

Caption: A streamlined workflow for evaluating a novel antibacterial compound.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11][12] This is the gold standard for assessing antimicrobial potency.[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible growth is determined.[13]

Materials:

  • N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies.

    • Suspend in sterile saline or MHB.

    • Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This will create a range of concentrations.

    • Reserve wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14][15]

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16]

Principle: Following the MIC assay, aliquots from the wells showing no visible growth are sub-cultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.[17][18]

Procedure:

  • From each well of the completed MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[16]

Data Presentation: MIC & MBC Values

Test MicroorganismGram StainN-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide MIC (µg/mL)N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide MBC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
S. aureus ATCC 29213PositiveExperimental DataExperimental DataVancomycin0.5 - 2
E. coli ATCC 25922NegativeExperimental DataExperimental DataCiprofloxacin0.004 - 0.015
P. aeruginosa ATCC 27853NegativeExperimental DataExperimental DataGentamicin0.5 - 2
E. faecalis ATCC 29212PositiveExperimental DataExperimental DataAmpicillin0.5 - 2
Protocol 2.3: Cell Membrane Integrity Assay

This assay determines if the compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components.[7][8]

Principle: Damage to the cell membrane results in the release of nucleic acids (DNA, RNA) into the surrounding medium. The amount of released material can be quantified by measuring the absorbance of the supernatant at 260 nm (A260).[7]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Test compound at various concentrations (e.g., 1x MIC, 2x MIC)

  • Positive control (e.g., 70% isopropanol) and negative control (untreated cells)

  • Microcentrifuge

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Grow bacteria to the mid-log phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in PBS to an OD600 of 0.5.

  • Add the test compound at the desired concentrations to the bacterial suspensions. Include positive and negative controls.

  • Incubate at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).

  • At each time point, take an aliquot and centrifuge at 10,000 x g for 5 minutes to pellet the cells.

  • Carefully transfer the supernatant to a quartz cuvette.

  • Measure the absorbance at 260 nm. An increase in A260 over time compared to the negative control indicates membrane damage.[7]

Protocol 2.4: DNA Gyrase Inhibition Assay

This assay determines if the compound inhibits the supercoiling activity of DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into its supercoiled form in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.[19] An inhibitor will prevent the formation of the supercoiled form.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)

  • Test compound at various concentrations

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Set up reactions in microcentrifuge tubes on ice. A typical 30 µL reaction would include:

    • 5X Assay Buffer (6 µL)

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Test compound or control (3 µL)

    • Purified DNA gyrase (e.g., 1 unit)

    • Nuclease-free water to a final volume of 30 µL.

  • Mix gently and incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer/loading dye (containing EDTA and SDS).

  • Load the samples onto a 1% agarose gel.

  • Run the gel at ~90V for 90 minutes.

  • Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: The negative control (no enzyme) will show a band corresponding to relaxed DNA. The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding to supercoiled DNA. The presence of an inhibitor will cause the band to remain in the relaxed or partially supercoiled position.[20]

Postulated Signaling Pathway of Inhibition

This diagram illustrates the hypothetical mechanism of action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide targeting DNA gyrase.

MOA_Pathway cluster_cell Bacterial Cell Compound {N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide} Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibition Membrane Cell Membrane DNA_Supercoiled Supercoiled DNA Gyrase->DNA_Supercoiled Supercoiling Activity Death Cell Death Gyrase->Death Essential for Survival DNA_Relaxed Relaxed DNA DNA_Relaxed->Gyrase Replication DNA Replication & Transcription DNA_Supercoiled->Replication Replication->Death Essential for Survival

Caption: Hypothetical pathway of DNA gyrase inhibition by the test compound.

Conclusion

This document provides a robust and scientifically grounded framework for the initial antibacterial evaluation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. By following these detailed protocols, researchers can effectively determine the compound's potency (MIC/MBC) and gain preliminary insights into its mechanism of action. The data generated will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies, toxicity profiling, and in vivo efficacy testing. The versatility of the hydrazinecarboxamide scaffold suggests that this compound, and others like it, hold significant promise in the ongoing search for the next generation of antibacterial agents.[4]

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ResearchGate. (n.d.). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review | Request PDF. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Available at: [Link]

  • MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Available at: [Link]

  • PubMed. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]

  • BioMed Central. (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • Google Patents. (n.d.). EP0462456B1 - Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • ACS Publications. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available at: [Link]

  • Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide. Available at: [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • WIPO Patentscope. (2020). WO/2020/169682 HYDRAZIDE DERIVATIVES AND THEIR SPECIFIC USE AS ANTIBACTERIAL AGENTS BY CONTROLLING ACINETOBACTER BAUMANNII BACTERIUM. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in Cancer Cell Line Experiments

Introduction: Unveiling the Potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in Oncology Research The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. The hydrazinecarboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in Oncology Research

The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. The hydrazinecarboxamide scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2] This document provides a detailed guide for the investigation of a specific analog, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (hereafter referred to as DPHC), in the context of in vitro cancer cell line experiments.

While direct experimental data for DPHC is emerging, its structural motifs, particularly the dimethoxyphenyl and hydrazinecarboxamide groups, are present in compounds known to exhibit anticancer properties.[3][4] This guide, therefore, is built upon established principles of in vitro oncology drug screening and draws parallels from structurally related molecules to provide a robust framework for researchers.[5][6][7] We will explore the hypothetical mechanism of action, provide detailed protocols for key cellular assays, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Cell Proliferation and Survival Pathways

Based on the analysis of related hydrazinecarboxamide and dimethoxyphenyl-containing compounds, DPHC is postulated to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. The dimethoxy substitution on the phenyl ring is a feature found in several potent anticancer agents, potentially enhancing the molecule's interaction with specific cellular targets.[4]

The hydrazinecarboxamide moiety is a versatile functional group that can participate in various biological interactions, including the inhibition of key enzymes involved in cancer cell proliferation or the induction of oxidative stress.[8] A plausible hypothesis is that DPHC may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent caspase activation.[8][9] Furthermore, many cytotoxic agents induce cell cycle arrest at critical checkpoints, preventing damaged cells from progressing through the division cycle.[10][11] We hypothesize that DPHC may induce a G2/M phase arrest, a common mechanism for DNA-damaging or microtubule-targeting agents.[12][13]

Hypothesized_Signaling_Pathway_of_DPHC DPHC N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide (DPHC) Cell Cancer Cell DPHC->Cell ROS Increased ROS Production Cell->ROS DNA_Damage DNA Damage Cell->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Checkpoint (G2/M) G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest DNA_Damage->CellCycle

Caption: Hypothesized signaling pathway of DPHC in cancer cells.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive starting point for the in vitro evaluation of DPHC. It is crucial to optimize these protocols based on the specific cell lines and laboratory conditions.[14]

Protocol 1: Preparation of DPHC Stock Solution

The solubility and stability of a test compound are critical for accurate and reproducible results.

Materials:

  • N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (DPHC) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Solubility Testing: Before preparing a high-concentration stock, perform a small-scale solubility test to determine the optimal solvent. While DMSO is a common choice, other solvents like ethanol or PBS should be considered if DMSO shows toxicity to the cell line at the final working concentrations.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of DPHC powder (e.g., 10 mg).

    • Dissolve the powder in a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C).

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

  • A high-concentration stock minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts.

  • Aliquoting prevents degradation of the compound due to multiple freeze-thaw cycles.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2][15]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • DPHC stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment:

    • Prepare serial dilutions of DPHC in complete medium from the stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DPHC.

    • Include wells with vehicle control (medium with the same percentage of DMSO as the highest DPHC concentration) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of DPHC that inhibits cell growth by 50%).

Illustrative Data Presentation:

Cell LineTissue of OriginDPHC IC50 (µM) (48h)Doxorubicin IC50 (µM) (48h)
MCF-7Breast Adenocarcinoma12.5 ± 1.80.9 ± 0.2
A549Lung Carcinoma25.3 ± 3.11.5 ± 0.3
HCT116Colon Carcinoma8.9 ± 1.20.7 ± 0.1

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cancer cells treated with DPHC at IC50 concentration for 24 or 48 hours

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with DPHC at its predetermined IC50 concentration.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Experimental_Workflow_Apoptosis_Assay Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_DPHC Treat with DPHC (IC50 concentration) Seed_Cells->Treat_DPHC Incubate Incubate (24-48h) Treat_DPHC->Incubate Harvest_Cells Harvest Cells (Trypsinization) Incubate->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Stain Stain with Annexin V/PI Wash_PBS->Stain Incubate_Dark Incubate in Dark (15 min) Stain->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[16][17]

Materials:

  • Cancer cells treated with DPHC at IC50 concentration for 24 or 48 hours

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with DPHC.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Data Interpretation:

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest at that point.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following practices are essential:

  • Replicates: All experiments should be performed with at least three biological replicates.

  • Controls: Always include appropriate controls:

    • Vehicle Control: To account for any effects of the solvent.

    • Positive Control: A known anticancer drug to validate the assay's performance.

    • Untreated Control: To establish a baseline.

  • Dose- and Time-Dependence: Demonstrating a dose- and time-dependent effect strengthens the evidence for the compound's activity.

  • Orthogonal Assays: Confirm key findings using different experimental approaches. For instance, if apoptosis is observed with Annexin V staining, this can be confirmed by Western blotting for cleaved caspases and PARP.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. The proposed experiments will elucidate its cytotoxic and anti-proliferative effects and provide insights into its potential mechanism of action. Positive and reproducible results from these foundational assays will pave the way for more in-depth mechanistic studies, including the identification of specific molecular targets, investigation of its effects on signaling pathways through Western blotting, and ultimately, evaluation in preclinical in vivo models. The systematic approach outlined here will enable researchers to rigorously assess the therapeutic potential of DPHC as a novel anticancer agent.

References

  • Gornowicz, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]

  • El-Moghazy, S. M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Kareem, H. S., et al. (2020). Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. PubMed. Available at: [Link]

  • Reddy, T. S., et al. (2014). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[3][18][19]triazolo[1,5-b][3][18][19]thiadiazine 5,5-diones. PubMed. Available at: [Link]

  • Chan, K. M., et al. (2020). The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. National Institutes of Health. Available at: [Link]

  • Kim, D., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. Available at: [Link]

  • Golenia, E., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. Available at: [Link]

  • Acosta, D. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Wang, Y., et al. (2020). A novel fluorinated thiosemicarbazone derivative- 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide induces apoptosis in human A549 lung cancer cells via ROS-mediated mitochondria-dependent pathway. PubMed. Available at: [Link]

  • Reddy, T. S., et al. (2014). Synthesis and Anticancer Activities of New Benzothiadiazinyl Hydrazinecarboxamides and Anilino[3][18][19]triazolo[1,5-b][3][18][19]thiadiazine 5,5-diones. ResearchGate. Available at: [Link]

  • Binu, K. V., et al. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Biosciences. Available at: [Link]

  • Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences. Available at: [Link]

  • Lim, K. H., et al. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports. Available at: [Link]

  • Gudipati, R., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed. Available at: [Link]

  • Hadisaputri, Y. E., et al. (2020). Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. PubMed. Available at: [Link]

  • van der Sligte, L. M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. Available at: [Link]

  • He, Q., et al. (2020). Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers in Oncology. Available at: [Link]

  • Chemspace. (n.d.). 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide. Chemspace. Available at: [Link]

  • Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics. Available at: [Link]

  • Szymańska, E., et al. (2023). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. ResearchGate. Available at: [Link]

  • National Cancer Institute. (2018). Hydrazine Sulfate (PDQ®). PDQ Cancer Information Summaries. Available at: [Link]

  • Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Moreno-Yruela, C., et al. (2022). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Probing the Binding Landscape: A Molecular Docking Protocol for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide with VEGFR-2 Kinase

Introduction: The Rationale for Inquiry N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide belongs to the hydrazinecarboxamide class of compounds, a scaffold known for a diverse range of biological activities. While this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Inquiry

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide belongs to the hydrazinecarboxamide class of compounds, a scaffold known for a diverse range of biological activities. While this specific molecule is not extensively characterized in the public domain, related hydrazine-containing moieties have demonstrated potential as anticancer agents. This raises a compelling hypothesis: could N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide exert its potential therapeutic effects by targeting key regulators of cancer progression?

One of the most critical pathways in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process.[1][2] Its activation by VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting the kinase activity of VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[5]

This document, therefore, presents a comprehensive application note and a step-by-step protocol for conducting a molecular docking study of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide against the kinase domain of human VEGFR-2. This in silico approach allows for a rapid and cost-effective initial assessment of the compound's potential to bind to this therapeutically relevant target, providing a foundational hypothesis for further experimental validation.

We will utilize a suite of widely accessible and validated computational tools: Avogadro for ligand preparation, BIOVIA Discovery Studio Visualizer for protein preparation and interaction analysis, and AutoDock Vina for the docking simulation. The protocol is designed to be self-validating by incorporating a re-docking of the co-crystallized ligand as a positive control.

Hypothetical Signaling Pathway: The Role of VEGFR-2 in Angiogenesis

To contextualize the significance of our chosen target, the following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway. Inhibition of VEGFR-2 kinase activity, the focus of this docking study, would disrupt these downstream signals, thereby impeding angiogenesis.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Induces PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Design: A Comprehensive Molecular Docking Workflow

The entire process, from data acquisition to results interpretation, follows a structured workflow designed to ensure scientific rigor and reproducibility.

Docking_Workflow cluster_ligand Part 1: Ligand Preparation cluster_protein Part 2: Protein Preparation cluster_docking Part 3: Docking Simulation cluster_analysis Part 4: Results Analysis l1 Obtain SMILES String l2 Generate 2D & 3D Structure (Avogadro) l1->l2 l3 Add Hydrogens & Energy Minimize (UFF Force Field) l2->l3 l4 Save as MOL2 file l3->l4 d1 Set Up Docking Parameters (Grid Box, Exhaustiveness) l4->d1 p1 Download PDB Structure (RCSB PDB: 2QU6) p2 Clean Protein (Remove Water, Ligands, etc.) (Discovery Studio) p1->p2 p3 Add Polar Hydrogens & Charges p2->p3 p4 Define Binding Site (Based on co-crystallized ligand) p3->p4 p4->d1 d2 Run Docking (AutoDock Vina) d1->d2 d3 Generate Docked Poses & Binding Affinities d2->d3 a1 Analyze Binding Affinity Scores d3->a1 a2 Visualize Best Pose (Discovery Studio) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a4 Compare with Control a3->a4

Sources

Application

Application Notes and Protocols for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in Cell Culture

Introduction: A Framework for Characterizing Novel Hydrazinecarboxamide Derivatives N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a compound belonging to the hydrazinecarboxamide class. While structurally related com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing Novel Hydrazinecarboxamide Derivatives

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a compound belonging to the hydrazinecarboxamide class. While structurally related compounds have been explored for various biological activities, the specific effects of this molecule on cultured cells, including its optimal dosage and concentration, are not well-documented in publicly available literature. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the effective concentration, cytotoxicity, and preliminary mechanism of action of this and other novel compounds in a cell culture setting.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow. It explains the causality behind each experimental step, empowering the researcher to make informed decisions and adapt these protocols to their specific cell lines and research questions. We will proceed from the foundational steps of compound preparation to quantitative assessments of its biological impact.

Part 1: Compound Preparation and Solubilization

The first critical step in any in vitro study is the preparation of a stable, concentrated stock solution. The solubility of a novel compound is often unknown and must be determined empirically.

Physicochemical Properties and Solvent Selection

Hydrazinecarboxamide derivatives can exhibit variable solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a vast array of organic molecules for cell culture experiments.[1] It is miscible with water and cell culture media, making it an excellent choice for preparing high-concentration stock solutions.[1]

Recommendation: Assume N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is poorly soluble in aqueous solutions and begin by preparing a stock solution in sterile, cell culture-grade DMSO.

Protocol 1.2: Preparation of a Concentrated Stock Solution

This protocol details the steps to create a high-concentration stock solution, typically at 10 mM to 100 mM, which can then be serially diluted.

Materials:

  • N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide powder

  • Sterile, cell culture-grade DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Analytical balance (located in a chemical fume hood)

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the Molecular Weight: First, calculate the molecular weight (MW) of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (C9H13N3O3) to be approximately 211.22 g/mol .

  • Weigh the Compound: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 2.11 mg) into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM):

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example (for 10 mM stock): Volume (L) = 0.00211 g / (0.01 mol/L * 211.22 g/mol ) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the compound.

  • Ensure Complete Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you may warm the solution to 37°C for 10-15 minutes or use a water bath sonicator.[2] Visually inspect the solution against a light source to ensure no particulates are present. A completely dissolved stock solution is critical for accurate and reproducible results.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A common practice is to store solutions in DMSO at -80°C for up to 6 months.[3]

Part 2: Determining the Effective Concentration Range using a Cell Viability Assay

To determine the appropriate dosage, one must first understand the compound's effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the concentration of a substance required to inhibit a biological process by 50%.[4] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow for IC50 Determination

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) C 3. Add Compound to Cells A->C B 2. Serial Dilution of Compound B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Experimental workflow for determining the IC50 value.

Protocol 2.1: MTT Assay for Cell Viability

Materials:

  • Cells of interest (e.g., a cancer cell line or a normal cell line)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide stock solution (from Protocol 1.2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and enter the logarithmic growth phase, typically by incubating for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • Compound Dilution Series:

    • Prepare a series of dilutions of your compound in complete culture medium from your DMSO stock. It is crucial to maintain a consistent final DMSO concentration across all wells (including the vehicle control), typically ≤0.5%, to avoid solvent-induced toxicity.[3]

    • A common approach is to perform a 10-point, 2-fold serial dilution, starting from a high concentration (e.g., 100 µM or 200 µM).

    • Example Dilution Scheme:

      • Highest concentration: 100 µM

      • Serial dilutions: 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, 0.39 µM, 0 µM (vehicle control).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "blank" control (medium only, no cells).

  • Incubation: Return the plate to the incubator for a defined period. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of the compound. Common time points for initial screening are 24, 48, and 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[5]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes at a low speed to ensure all formazan crystals are fully dissolved.[8]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance of the "blank" wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:

    % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50: The IC50 is the concentration at which the cell viability is reduced to 50%. This can be determined by:

    • Non-linear Regression: Using software like GraphPad Prism, fit the data to a sigmoidal dose-response (variable slope) curve. The software will directly calculate the IC50 value.[9]

    • Linear Regression: For a simplified estimation, you can use the two data points that bracket the 50% viability mark and perform a linear interpolation.[10]

ParameterDescriptionTypical Range for Initial Screening
Stock Concentration High-concentration solution in DMSO for serial dilutions.10 mM - 100 mM
Working Concentrations Range of concentrations tested on cells.0.1 µM - 200 µM
Final DMSO % Final percentage of DMSO in the cell culture medium.≤ 0.5%
Incubation Time Duration of cell exposure to the compound.24h, 48h, 72h

Part 3: Preliminary Mechanism of Action (MoA) Studies

Once the IC50 is established, the next logical step is to investigate how the compound is affecting the cells. Is it inducing programmed cell death (apoptosis), causing cell membrane damage (necrosis), or halting cell division (cell cycle arrest)?

Conceptual Workflow for MoA Investigation

G cluster_assays Downstream Assays A Determine IC50 (from MTT Assay) B Treat Cells with ~IC50 Concentration A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Data Interpretation: - Apoptotic? - Necrotic? - Cell Cycle Arrest? C->E D->E

Caption: A logical approach to begin MoA studies.

Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Procedure Outline:

  • Cell Treatment: Seed cells in 6-well plates and treat them with N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from an Annexin V-FITC Apoptosis Detection Kit).[12][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] A compound-induced block at a specific phase can suggest an interference with cell division machinery.

Procedure Outline:

  • Cell Treatment: Treat cells as described in Protocol 3.1.

  • Cell Harvesting: Collect cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[16][17]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution that contains RNase A (to degrade double-stranded RNA).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

Conclusion and Future Directions

This document provides a foundational, step-by-step guide for the initial in vitro characterization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. By following these protocols, researchers can reliably determine a working concentration range, calculate the IC50 value, and gain preliminary insights into the compound's mechanism of action. The data generated from these experiments—cytotoxicity, induction of apoptosis, or cell cycle arrest—will form the basis for more advanced mechanistic studies, such as target identification, pathway analysis, and in vivo efficacy models. The principles and protocols outlined herein are broadly applicable to the characterization of any novel chemical entity in a cell culture environment.

References

  • ResearchGate. (n.d.). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • Thomas, J. R., et al. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2026). Cell Painting Protocol to Characterize Morphological Profiles of Large Compound Collections Using the EU-OPENSCREEN Library. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR spectra were registered on Bruker Avance II 300 MHz instrument. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study?. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • BIONEER. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • American Society for Microbiology. (2013). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • biocrates life sciences ag. (2023). Cell culture metabolomics – The shortcut to drug development. Retrieved from [Link]

  • Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" stability in different solvents

Welcome to the technical support center for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. As direct stability data for this specific molecule is not extensively published, this document provides a framework for you to assess its stability through a combination of theoretical understanding and practical experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide that might influence its stability?

A1: The structure of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide contains a hydrazinecarboxamide (also known as a semicarbazide) moiety and a dimethoxyphenyl group. The hydrazine portion is susceptible to oxidation, while the amide bond can be susceptible to hydrolysis under acidic or basic conditions. The electron-donating methoxy groups on the phenyl ring may influence the reactivity of the aromatic ring and the adjacent nitrogen.

Q2: What are the general handling and storage recommendations for this compound?

A2: While specific data is unavailable, based on the general properties of hydrazine derivatives, it is recommended to store N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be considered to minimize oxidative degradation.

Q3: In which solvents is N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide likely to be soluble?

A3: The solubility of hydrazinecarboxamide derivatives can vary. Based on its structure, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is likely to be low.[3][4][5] Experimental determination of solubility in your specific solvent system is recommended.

Q4: Are there any known incompatibilities with common reagents or materials?

A4: Hydrazine derivatives can be incompatible with strong oxidizing agents, strong acids, and some metals that can catalyze oxidation.[6] Contact with these materials should be avoided to prevent degradation.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in solution, even at room temperature. What could be the cause?

  • Potential Cause 1: Oxidative Degradation. The hydrazine moiety is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent, trace metal impurities, or exposure to light.

    • Troubleshooting Tip: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solutions. Work under an inert atmosphere if possible. Ensure all glassware is scrupulously clean to avoid metal contamination. Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Potential Cause 2: Hydrolysis. If your solvent has a low or high pH, or contains acidic or basic impurities, the amide bond of the hydrazinecarboxamide may be undergoing hydrolysis.

    • Troubleshooting Tip: Use high-purity, neutral solvents. If you need to work at a specific pH, be aware that the stability of your compound will be pH-dependent. A stability study across a range of pH values is recommended.

Issue 2: I see new peaks appearing in my chromatogram over time. How can I identify these degradation products?

  • Solution: The appearance of new peaks is a clear indication of degradation. To identify these products, a forced degradation study is the recommended approach.[7][8] This involves intentionally stressing your compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products in sufficient quantities for characterization. Analytical techniques such as LC-MS/MS or LC-HRMS are powerful tools for identifying the mass of the degradation products and elucidating their structures.[7][9][10][11]

Issue 3: My experimental results are not reproducible. What factors related to compound stability should I consider?

  • Potential Cause 1: Inconsistent Solvent Quality. The purity of your solvent, including the presence of water, peroxides (in ethers), or dissolved gases, can significantly impact the stability of your compound.

    • Troubleshooting Tip: Use freshly opened, high-purity solvents for each experiment. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.

  • Potential Cause 2: Variable Environmental Conditions. Fluctuations in temperature and light exposure between experiments can lead to different rates of degradation.

    • Troubleshooting Tip: Standardize your experimental setup. Use a temperature-controlled environment and consistently protect your samples from light.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide based on its chemical structure.

G cluster_main N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MainCompound N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide AcidBase Acid/Base MainCompound->AcidBase OxidizingAgent Oxidizing Agent (e.g., H2O2, O2) MainCompound->OxidizingAgent Product1 2,4-dimethoxyaniline AcidBase->Product1 Hydrolysis of Amide Bond Product2 Hydrazinecarboxamide AcidBase->Product2 Product3 N-(2,4-dimethoxyphenyl)diazenecarboxamide OxidizingAgent->Product3 Oxidation of Hydrazine Product4 Further Degradation Products Product3->Product4 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal Degradation (80°C) Photo Photolytic Degradation (UV/Vis Light) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Compare Compare to Control HPLC->Compare Identify Identify & Quantify Degradants Compare->Identify Elucidate Elucidate Structures (LC-MS/MS) Identify->Elucidate

Caption: Workflow for a forced degradation study.

Data Summary

The following table is a template for you to record your experimental findings on the stability of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in different solvents.

SolventTemperature (°C)Storage ConditionsTime (hours)% RemainingMajor Degradation Products (if any)Observations
Methanol25Ambient Light0100-Clear solution
24
48
DMSO25Ambient Light0100-Clear solution
24
48
Acetonitrile25Ambient Light0100-Clear solution
24
48
Water (pH 7)25Ambient Light0100-Suspension/Solution
24
48

References

  • Tahir, M. N., et al. (2012). (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. [Link]

  • Tahir, M. N., et al. (2012). 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. [Link]

  • Google Patents. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • Kumar, D., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]

  • ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link]

  • G, S., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 90(2), 21. [Link]

  • The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303. [Link]

  • DTIC. (1997). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). [Link]

  • PubMed. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. [Link]

  • PubChem. (n.d.). 1,2-Hydrazinedicarboxamide. [Link]

  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • Scherer, G. L., et al. (2021). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide. Journal of the Cameroon Academy of Sciences, 16(2). [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • MDPI. (2022). Mechanism and Pathway of Atrazine Degradation by Peroxymonosulfate Activated by CoNiFe-Layered Double Hydroxide. [Link]

  • PubChem. (n.d.). 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide. [Link]

  • LinkedIn. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Hydrazinedicarboxamide (CAS 110-21-4). [Link]

  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. [Link]

  • Chromedia. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • PubMed Central. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. [Link]

  • DTIC. (1961). HYDRAZINE HANDLING MANUAL. [Link]

  • MDPI. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • PubChem. (n.d.). 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. [Link]

  • PubChem. (n.d.). Hydrazinecarboxamide, 2-(3-phenyl-2-propenylidene)-. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Welcome to the technical support center for the synthesis and optimization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Introduction

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a key building block in the synthesis of various biologically active molecules. Its derivatives have shown potential as antimycobacterial and anticancer agents. The successful and efficient synthesis of this compound is therefore of significant interest. This guide provides a comprehensive overview of a reliable synthetic protocol, strategies for optimizing reaction conditions, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide?

A1: A widely used and practical approach is the reaction of 2,4-dimethoxyphenylhydrazine (or its hydrochloride salt) with a cyanate salt, such as potassium or sodium cyanate, in an acidic aqueous medium. This method is generally straightforward and avoids the use of hazardous reagents like isocyanates.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters to monitor and control are:

  • Temperature: The reaction is typically performed at elevated temperatures, but excessive heat can lead to degradation.

  • pH: An acidic environment is necessary to generate isocyanic acid in situ from the cyanate salt.

  • Stoichiometry: The molar ratio of the hydrazine to the cyanate salt can influence the yield and purity of the product.

  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: What are the expected spectroscopic characteristics of the final product?

A3: While specific data for the title compound is not widely published, based on analogous structures such as (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone, we can predict the following:

  • ¹H NMR: Expect signals for the aromatic protons on the dimethoxyphenyl ring, methoxy group protons (as singlets), and protons of the hydrazinecarboxamide moiety (NH and NH₂ groups, which may be broad and exchangeable with D₂O).

  • ¹³C NMR: Signals corresponding to the carbons of the dimethoxyphenyl ring (including the methoxy-substituted carbons at higher field), the methoxy groups, and the carbonyl carbon of the carboxamide group.

  • FT-IR: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretching.

Synthetic Protocol and Optimization

A reliable method for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves the reaction of 2,4-dimethoxyphenylhydrazine hydrochloride with sodium cyanate in an acidic aqueous solution.

Experimental Protocol: Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in a mixture of water and a co-solvent like ethanol.

  • Addition of Reagents: To the stirred solution, add sodium cyanate (1.1 equivalents).

  • Acidification: Slowly add a dilute acid (e.g., 1M HCl) to the mixture until the pH is acidic (around 3-4).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by TLC.

  • Work-up and Isolation: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the product can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions
ParameterCondition 1 (Initial)Condition 2 (Optimized)Rationale for Optimization
Solvent WaterWater/Ethanol (1:1)The addition of a co-solvent improves the solubility of the starting material and product, potentially leading to a cleaner reaction.
Temperature 100 °C85 °CLowering the temperature can help to minimize the formation of degradation byproducts.
Base --The reaction is acid-catalyzed.
Acid 1M HClAcetic AcidUsing a weaker acid like acetic acid can sometimes provide better control over the reaction and reduce potential side reactions.
Stoichiometry (Hydrazine:Cyanate) 1:1.21:1.1A slight excess of the cyanate is sufficient to drive the reaction to completion without leading to significant byproduct formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and provides systematic solutions.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Monitor the reaction by TLC. The starting material spot remains prominent.Extend the reaction time or slightly increase the temperature. Ensure the pH is acidic.
Degradation of Starting Material or Product The TLC plate shows multiple spots or streaking. The reaction mixture darkens significantly.Lower the reaction temperature. Use a milder acid for pH adjustment.
Incorrect pH Check the pH of the reaction mixture.Adjust the pH to be within the optimal acidic range (3-4).
Poor Quality Reagents Verify the purity of the starting hydrazine and cyanate salt.Use freshly sourced or purified reagents.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Diagnostic Check Proposed Solution
Unreacted Starting Material A spot corresponding to the starting hydrazine is visible on the TLC of the purified product.Optimize the reaction time and stoichiometry. Improve the purification method (e.g., use a different recrystallization solvent or optimize the column chromatography conditions).
Formation of Symmetrical Diarylurea A less polar spot on TLC. Mass spectrometry may show a peak corresponding to the diarylurea.This can occur if the hydrazine starting material contains traces of 2,4-dimethoxyaniline, which can react with the isocyanic acid. Ensure the purity of the starting hydrazine.
Oxidation of the Electron-Rich Aromatic Ring The product has a colored tint. The NMR spectrum may show complex aromatic signals.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Formation of Hydrazodicarbonamide (Biurea) A very polar impurity that is difficult to remove by standard chromatography.This can arise from the reaction of the product with another molecule of isocyanic acid. Use a slight excess of the hydrazine starting material to consume the cyanate.

Visualizing the Workflow and Logic

Diagram 1: Synthetic Workflow

Synthetic_Workflow A 1. Reaction Setup (2,4-dimethoxyphenylhydrazine HCl in Water/Ethanol) B 2. Reagent Addition (Sodium Cyanate) A->B C 3. Acidification (pH 3-4) B->C D 4. Reflux (80-90 °C, 2-4h) C->D E 5. Work-up (Cooling/Extraction) D->E F 6. Purification (Recrystallization/ Column Chromatography) E->F G Final Product: N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide F->G

Caption: A step-by-step workflow for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Product Yield CheckTLC Analyze reaction by TLC Start->CheckTLC Incomplete Starting material remains? CheckTLC->Incomplete Degradation Multiple spots/streaking? Incomplete->Degradation No ExtendRxn Extend reaction time or increase temperature Incomplete->ExtendRxn Yes LowerTemp Lower reaction temperature Degradation->LowerTemp Yes CheckpH Check pH of the reaction Degradation->CheckpH No pH_OK Is pH acidic? CheckpH->pH_OK AdjustpH Adjust pH to 3-4 pH_OK->AdjustpH No ReagentQuality Check reagent purity pH_OK->ReagentQuality Yes

Troubleshooting

"N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" reducing off-target effects in experiments

A Note to Our Valued Researchers, Our commitment as a leading scientific support resource is to provide accurate, actionable, and well-documented guidance for the compounds and technologies that empower your research. To...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers,

Our commitment as a leading scientific support resource is to provide accurate, actionable, and well-documented guidance for the compounds and technologies that empower your research. To this end, we have conducted a comprehensive review of the scientific literature and chemical databases to develop a technical support center for the use of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in reducing off-target effects in experimental settings.

Following an exhaustive search, we have found no publicly available scientific literature, application notes, or patents that describe the use of "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" for the purpose of mitigating off-target effects in any biological or chemical assay.

The search results primarily consist of entries in chemical databases and studies detailing the synthesis and structural analysis of related hydrazinecarboxamide compounds. However, none of these sources associate this specific molecule with a role in improving experimental selectivity or reducing non-specific interactions of other reagents.

Therefore, we are unable to provide the requested Technical Support Center, including troubleshooting guides and FAQs, for this particular application. The foundational information required to create such a resource—namely, the mechanism of action, relevant experimental contexts, and observed issues—is not present in the current body of scientific knowledge.

We are dedicated to upholding the principles of scientific integrity and providing trustworthy information. Inventing a theoretical application or troubleshooting guide without supporting data would be a disservice to the research community.

Should you have documentation, internal data, or a specific citation that indicates a role for "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" in reducing off-target effects, we would be very interested in reviewing it. This would allow us to potentially build the resource you have requested.

We remain at your disposal to provide support on a wide range of other research topics and reagents that are documented in the scientific literature. Please do not hesitate to reach out with further inquiries on other subjects.

Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide for In Vivo Studies

Introduction This technical support guide is tailored for researchers, scientists, and professionals in drug development who are undertaking the challenge of scaling up the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are undertaking the challenge of scaling up the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. As a Senior Application Scientist, this document aims to provide not only a procedural outline but also the fundamental rationale behind the experimental steps. This approach is designed to empower you with the necessary insights for effective troubleshooting and optimization, ensuring a smooth transition from benchtop to in vivo-scale production.

This resource addresses frequently encountered questions and challenges in the synthesis process, with a particular focus on the complexities that arise during scale-up. By understanding the causality of each experimental choice, you will be better equipped to adapt the protocol to your specific laboratory conditions and production targets.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent synthetic pathway for producing N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide?

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of hydrazine hydrate to 2,4-dimethoxyphenyl isocyanate. In this reaction, the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Q2: What are the critical process parameters to monitor when scaling up this synthesis?

Successful scale-up hinges on the meticulous control of several key parameters:

  • Temperature Control: The reaction is exothermic, and effective heat management is crucial to prevent the formation of byproducts. For larger batches, a jacketed reactor with a reliable cooling system is strongly advised.

  • Addition Rate: A slow and controlled addition of the isocyanate to the hydrazine solution is essential to maintain a stable temperature and avoid localized concentration gradients that can lead to unwanted side reactions.

  • Stoichiometry: While a slight excess of hydrazine hydrate may be used in lab-scale syntheses to drive the reaction to completion, this can complicate purification at a larger scale. Utilizing near-stoichiometric amounts is often preferable in scaled-up processes.

  • Agitation: Efficient and consistent stirring is necessary to ensure homogeneity, uniform heat distribution, and to prevent uneven precipitation of the product.

Q3: What are the primary safety considerations when handling hydrazine hydrate and isocyanates?

Both hydrazine hydrate and isocyanates are hazardous materials that necessitate handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

  • Hydrazine Hydrate: This substance is corrosive, toxic, and a suspected carcinogen.[2] It can be absorbed through the skin and is hazardous upon inhalation or ingestion.[1]

  • 2,4-Dimethoxyphenyl Isocyanate: Isocyanates are known respiratory sensitizers and can cause severe asthma-like symptoms if inhaled.[3] They are also lachrymators, meaning they can cause irritation and tearing of the eyes.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3]

Troubleshooting Guide

This section provides solutions to common issues that may arise during the synthesis and scale-up of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Problem 1: Consistently Low Product Yield

Potential CauseTroubleshooting Strategy
Inadequate temperature control leading to side reactions.Ensure the reaction vessel is pre-cooled and maintained at a low temperature (e.g., 0-5 °C) throughout the isocyanate addition. For larger scales, a jacketed reactor connected to a chiller is recommended. Monitor the internal temperature continuously.
Incomplete reaction.Extend the reaction time after the addition is complete. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting isocyanate, confirming reaction completion.
Product loss during work-up and purification.Minimize the volume of water used for washing the product, as it has some aqueous solubility. A final wash with a saturated brine solution can help reduce this loss. Optimize the recrystallization solvent to maximize recovery.

Problem 2: Product Precipitates as an Oil or Gummy Solid

Potential CauseTroubleshooting Strategy
Presence of impurities in the starting materials.Use high-purity starting materials. Isocyanates can react with moisture to form urea byproducts, so use freshly opened or properly stored isocyanate.
Unsuitable solvent for precipitation or crystallization.If an oil forms during the reaction, try adding a co-solvent to induce precipitation of a solid. For recrystallization, conduct small-scale solvent screening to identify an optimal solvent or solvent system. Seeding with a small crystal of the pure product can also promote crystallization.
Residual hydrazine hydrate in the product.Ensure thorough removal of unreacted hydrazine during the work-up. While washing with dilute acid can remove hydrazine, it may also affect the product. Multiple washes with water are generally effective.

Problem 3: Significant Byproduct Formation

Potential CauseTroubleshooting Strategy
Dimer Formation: The product can react with another molecule of isocyanate to form a dimer, especially at elevated temperatures.Maintain strict temperature control (0-5 °C) and add the isocyanate slowly to a well-stirred hydrazine solution to prevent localized high concentrations.
Urea Byproduct Formation: The presence of water can lead to the formation of N,N'-bis(2,4-dimethoxyphenyl)urea.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Experimental Protocols

Lab-Scale Synthesis (Representative Protocol)

Materials:

  • 2,4-Dimethoxyphenyl isocyanate

  • Hydrazine hydrate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve hydrazine hydrate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 2,4-dimethoxyphenyl isocyanate in ethanol.

  • Add the isocyanate solution dropwise to the cooled and stirred hydrazine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the isocyanate.

  • A white solid should precipitate. If necessary, add deionized water to induce further precipitation.

  • Collect the product by vacuum filtration, washing with cold ethanol and then water.

  • Dry the product under vacuum.

  • Recrystallize from a suitable solvent, such as ethanol, if further purification is needed.

Key Considerations for Scale-Up
ParameterLab-ScaleScale-Up
Reaction Vessel Round-bottom flaskJacketed reactor with overhead stirring
Agitation Magnetic stirrerMechanical overhead stirrer
Reagent Addition Dropping funnelMetering pump for controlled addition
Temperature Control Ice bathRecirculating chiller/heater
Product Isolation Büchner funnel filtrationNutsche filter-dryer

Visualizing the Synthetic Process

Reaction Mechanism

Reaction_Mechanism isocyanate 2,4-Dimethoxyphenyl Isocyanate intermediate Tetrahedral Intermediate isocyanate->intermediate hydrazine Hydrazine hydrazine->intermediate Nucleophilic Attack product N-(2,4-dimethoxyphenyl)-1- hydrazinecarboxamide intermediate->product Proton Transfer

Caption: Nucleophilic addition of hydrazine to isocyanate.

Troubleshooting Workflow for Impurity Formation

Impurity_Troubleshooting start Impurity Detected in Product check_byproduct Identify Byproduct (e.g., via MS, NMR) start->check_byproduct is_dimer Is it the Dimer? check_byproduct->is_dimer Dimer Suspected is_urea Is it the Urea byproduct? check_byproduct->is_urea Urea Suspected other_impurity Investigate Starting Material Purity and Other Side Reactions check_byproduct->other_impurity Unknown is_dimer->is_urea No improve_temp_control Improve Temperature Control - Enhance cooling - Slow down addition is_dimer->improve_temp_control Yes use_anhydrous Use Anhydrous Conditions - Dry glassware - Use dry solvents is_urea->use_anhydrous Yes is_urea->other_impurity No success Pure Product Obtained improve_temp_control->success use_anhydrous->success other_impurity->success

Caption: Decision tree for addressing byproduct formation.

This guide serves as a foundational resource for scaling up the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. It is essential to conduct a thorough risk assessment and perform pilot runs of any modified procedures before attempting a large-scale synthesis. A successful scale-up is predicated on meticulous planning, stringent control of reaction parameters, and a systematic approach to troubleshooting.

References

  • Laboratory Safety Standard Operating Procedure (SOP). (2018).
  • Niemeier, J. K., & Kjell, D. P. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1153-1163.
  • Kim, I., et al. (2010). Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1338-1342.
  • Sampson, Jr., H. J. (1958). U.S. Patent No. RE24,526. Washington, DC: U.S.
  • Adkison, K. K., et al. (1999). Design and Synthesis of Potent and Selective Inhibitors of the Mitogen-Activated Protein Kinase Kinase Kinase 1 (MEKK1). Journal of Medicinal Chemistry, 42(10), 1842-1848.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine.
  • Coher, M. L. (1992). Epidemiology of drug resistance: implications for a post-antimicrobial era. Science, 257(5073), 1050-1055.
  • Allen, C. F. H. (1941). 2,4-Dinitrophenylhydrazine. Organic Syntheses, Coll. Vol. 1, p. 309.
  • Prier, C. K., et al. (2017). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. ACS Chemical Biology, 12(10), 2535-2549.
  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12479-12496.
  • Scribd. (n.d.). Chemists: Semicarbazide Synthesis. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates.
  • Wang, P., et al. (2022).
  • International Journal of Novel Research and Development. (n.d.). Synthesis, Mechanism of Action And Characterization of Semicarbazide. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • The Royal Society of Chemistry. (2023). Supplementary information.
  • ResearchGate. (2025). Synthesis of tetramethoxy-(tetra-hydrazinecarboxamide) cyclophanes with unexpected conformation, and investigation of their solution-phase recognition of chiral carboxylic guests using time-of-flight and tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045864A - Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method.

Sources

Troubleshooting

"N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" interpreting unexpected experimental results

Welcome to the dedicated technical support guide for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. As researchers and drug development professionals, we understand that navigating the complexities of novel compound syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. As researchers and drug development professionals, we understand that navigating the complexities of novel compound synthesis and application can lead to unexpected challenges. This guide is structured from field-proven insights to help you interpret anomalous results, troubleshoot your experimental workflow, and ensure the integrity of your outcomes. Here, we move beyond simple protocols to explain the causality behind the observations, empowering you to make informed decisions in your research.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides a diagnostic workflow to identify the root cause and offers robust solutions.

Question 1: My final product is a pale yellow or brown powder, not the expected white solid. What's causing the discoloration?

Plausible Causes:

The appearance of color in your final product often points to the presence of minor, highly conjugated impurities. The primary culprits are typically related to the stability of the hydrazine moiety or the 2,4-dimethoxyaniline precursor.

  • Oxidation of Starting Material: The starting material, 2,4-dimethoxyaniline or its corresponding hydrazine, is an electron-rich aromatic amine.[1] These compounds are susceptible to air oxidation, especially when exposed to light or trace metal catalysts, forming highly colored quinone-imine or azo species.

  • Azine Formation: If your reaction conditions involve trace amounts of aldehyde or ketone impurities (e.g., from solvents like acetone or from starting material degradation), these can react with the hydrazine in a 2:1 ratio to form a symmetrical N,N'-disubstituted hydrazine (an azine).[2] These extended conjugated systems are often colored.

  • Thermal Decomposition: Hydrazine derivatives can be thermally labile. Excessive heating during reaction or purification can lead to decomposition, generating a complex mixture of colored byproducts.[2]

Diagnostic & Solutions Workflow:

First, it's critical to determine if the color is from a minor impurity or a significant side product.

  • Initial Analysis:

    • TLC Analysis: Spot your crude and purified product on a TLC plate. Do you see a faint, colored spot that is separate from your main product spot? This suggests a minor impurity.

    • UV-Vis Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol or methanol). An unexpected absorbance in the visible range (400-700 nm) confirms the presence of a chromophore.

  • Troubleshooting Protocol:

    • Step 1: Re-purify Starting Materials: Before your next synthesis, purify the 2,4-dimethoxyphenylhydrazine or 2,4-dimethoxyaniline. Recrystallization or column chromatography can remove oxidized impurities. Store the purified material under an inert atmosphere (Nitrogen or Argon) and protected from light.

    • Step 2: Degas Solvents: Use solvents that have been purged with an inert gas to remove dissolved oxygen.

    • Step 3: Optimize Purification: If the impurity persists, modify your final purification. Recrystallization from a different solvent system might be effective. If the impurity is polar, a short silica plug filtration might remove it. The addition of a small amount of decolorizing charcoal during recrystallization can also be effective, but use it judiciously as it can adsorb your product.[3]

Question 2: My ¹H NMR spectrum is overly complex, showing more aromatic signals than expected. How do I identify the issue?

Plausible Causes:

A complex NMR spectrum points to a mixture of compounds. Beyond unreacted starting material, several side reactions can introduce unexpected aromatic species.

  • Unreacted 2,4-Dimethoxyphenylhydrazine: The most straightforward cause is an incomplete reaction.

  • Formation of N,N'-bis(2,4-dimethoxyphenyl)hydrazine: This symmetrical side product can form if the reaction conditions inadvertently promote self-condensation or if there's an issue with the stoichiometry of your carboxamide source.

  • Isomeric Impurities: The issue may originate from the commercial starting material, which could contain other dimethoxyaniline isomers (e.g., 2,5- or 3,4-dimethoxyaniline) that participate in the reaction.

Diagnostic Workflow Diagram:

The following workflow can help systematically diagnose the source of the unexpected signals.

G start Complex ¹H NMR Spectrum lcms Run LC-MS Analysis on Crude Sample start->lcms nmr_sm Compare Crude NMR to Starting Material (SM) Spectrum start->nmr_sm lcms_res LC-MS Results lcms->lcms_res nmr_res SM Signals Present? nmr_sm->nmr_res mass_match Mass Peak Matches Expected Product MW? lcms_res->mass_match mass_yes Yes mass_match->mass_yes Multiple Peaks, One Matches Product mass_no No mass_match->mass_no Major Peak(s) Do Not Match Product or SM outcome1 Indicates Presence of Isomers or Side Products with Same Mass (e.g., regioisomers) mass_yes->outcome1 outcome2 Indicates Significant Side Reaction or Degradation. (e.g., Azine Formation) mass_no->outcome2 nmr_yes Yes nmr_res->nmr_yes nmr_no No nmr_res->nmr_no outcome3 Incomplete Reaction. Optimize reaction time, temperature, or stoichiometry. nmr_yes->outcome3 outcome4 Reaction is Complete. Unexpected signals are from side products. Correlate with LC-MS. nmr_no->outcome4

Caption: Diagnostic workflow for a complex ¹H NMR spectrum.

Experimental Protocol: Troubleshooting via LC-MS

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of your crude reaction mixture in a suitable solvent like acetonitrile or methanol.[4]

  • Analysis: Perform an LC-MS analysis using electrospray ionization (ESI) in positive ion mode.

  • Interpretation:

    • Look for the mass corresponding to your protonated product [M+H]⁺.

    • Check for the mass of the protonated starting material, 2,4-dimethoxyphenylhydrazine.

    • Search for other significant masses. For example, the formation of an azine from an acetone impurity would show a mass corresponding to [2*(hydrazine moiety) + C3H4 - 2H + H]⁺.

Question 3: My reaction yield is consistently low or non-existent. What are the common pitfalls?

Plausible Causes:

Low yields in hydrazine-based reactions can often be traced back to reagent quality, reaction setup, or competing reaction pathways.

  • Moisture Sensitivity: The nucleophilicity of the hydrazine can be hampered by excess moisture. Furthermore, the isocyanate or related electrophile used to form the carboxamide is highly susceptible to hydrolysis.

  • Incorrect Stoichiometry or Reagent Purity: Inaccurate measurement of starting materials or using reagents of low purity can directly impact yield.[3]

  • Sub-optimal Reaction Conditions: The reaction may require specific temperatures or longer reaction times to proceed to completion.[3] Hydrazine reactions can sometimes be sluggish.

  • Product Solubility: Your product might have some solubility in the aqueous phase during workup, leading to loss.[5]

Troubleshooting & Optimization Protocol:

Problem AreaPotential CauseRecommended Solution
Reagents & Setup Moisture in solvent or on glassware.Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[6]
Poor quality starting materials.Verify the purity of starting materials by NMR or melting point. Purify if necessary.
Reaction Conditions Incomplete reaction.Monitor the reaction by TLC until the starting material spot is consumed. Consider increasing the reaction time or temperature incrementally.[3]
Incorrect stoichiometry.Re-verify all calculations and ensure accurate weighing of reagents.
Workup & Isolation Product loss to aqueous layer.If the product has some polarity, perform a back-extraction of the aqueous layer(s) with a more polar organic solvent (e.g., ethyl acetate).
Difficulty in crystallization.If the product oils out, try seeding the solution with a previously obtained crystal, or concentrate the solution further before cooling.[3]

Potential Side Reaction Pathway:

A common issue is the reaction of the hydrazine with contaminating carbonyl compounds. For instance, a small amount of an aldehyde impurity (R-CHO) can lead to a condensation reaction that competes with your main synthesis.

G cluster_0 Main Reaction cluster_1 Side Reaction hydrazine N-(2,4-dimethoxyphenyl)hydrazine product Target Product: N-(2,4-dimethoxyphenyl)-1- hydrazinecarboxamide hydrazine->product hydrazine2 N-(2,4-dimethoxyphenyl)hydrazine reagent Carboxamide Source (e.g., KCNO, H₂NCOCl) reagent->product side_product Hydrazone Byproduct (Ar-NH-N=CHR) hydrazine2->side_product impurity Aldehyde/Ketone Impurity (R-CHO) impurity->side_product

Caption: Competing main and side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected key signals in the ¹H and ¹³C NMR spectra for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide?

While a definitive spectrum requires experimental data, we can predict the key features based on analogous structures.[7][8]

Predicted Analytical Data Summary:

TechniqueExpected Features
¹H NMR - Aromatic Protons: 3 signals in the aromatic region (~6.4-7.5 ppm), likely showing complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two sharp singlets for the -OCH₃ groups, each integrating to 3H, likely around 3.8-3.9 ppm. - Amine/Amide Protons: 3 exchangeable protons (Ar-NH, -NH-CO, and -CONH₂) appearing as broad singlets. Their chemical shifts can vary significantly with solvent and concentration.
¹³C NMR - Aromatic Carbons: 6 signals in the aromatic region (~98-160 ppm), with the two carbons attached to the methoxy groups being the most downfield. - Carbonyl Carbon: A signal for the C=O of the carboxamide group, typically in the range of 155-165 ppm. - Methoxy Carbons: Two signals for the -OCH₃ carbons, usually around 55-56 ppm.
FT-IR (cm⁻¹) - N-H Stretching: Multiple sharp and/or broad bands in the 3100-3450 cm⁻¹ region corresponding to the -NH₂ and -NH- groups.[9] - C=O Stretching: A strong, sharp absorption around 1650-1680 cm⁻¹ for the amide carbonyl. - Aromatic C-O Stretching: Strong bands around 1200-1250 cm⁻¹ for the aryl-ether linkages.
Mass Spec (ESI+) - [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule. - Fragmentation: Potential fragmentation could involve the loss of the carboxamide group (-43 Da) or cleavage of the N-N bond.

Q2: How should I store N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and its precursors?

Due to the sensitivity of the aniline and hydrazine functional groups to oxidation, proper storage is crucial.[10][11] Store the compound and its precursors in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator or a glovebox is ideal.

Q3: Can this compound exist as different isomers?

Yes, hydrazones and related compounds can exhibit E/Z isomerism (geometric isomers) around the C=N bond if a hydrazone derivative is formed as a byproduct.[12] Additionally, due to the presence of the N-N single bond, conformational isomers (rotamers) exist in solution, which can sometimes lead to broadening of NMR signals at room temperature.[9]

References

  • Ngoudjou, F., et al. (2023). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Moroccan Journal of Chemistry, 11(4), 932-947.

  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Proceedings of the 25th International Electronic Conference on Synthetic Organic Chemistry.

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Tahir, M. H., et al. (2012). 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o435.

  • Al-Soud, Y. A., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(22), 5266.

  • Çınar, Z., & Topal, K. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Organic Communications, 15(3), 1-11.

  • Chaudhari, S., Rahane, S., & Lokhande, R.P. (2025). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development, 10(5).

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxyaniline. PubChem Compound Database.

  • Reddit. (2021). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.

  • Tahir, M. H., et al. (2011). (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3325.

  • ResearchGate. (n.d.). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides.

  • CORE. (2019). A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

  • CymitQuimica. (n.d.). 2,4-Dimethoxyaniline CAS 2735-04-8.

  • BenchChem. (2025). Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures.

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

  • ResearchGate. (2017). Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions.

  • Pure. (2018). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS.

  • ResearchGate. (2019). N-Tosylhydrazones as Reagents for Cross-Coupling Reactions: A Route to Polysubstituted Olefins.

  • BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them.

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698.

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis and Characterization of Semicarabazone Ligand.

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated...

  • ResearchGate. (2014). Unexpected outcome of the Zn(OTf)2-catalyzed arylhydrazination of alkanoyl propargylamines: Rapid entry into 1-(arylamino)imidazoles.

  • Rajarajan, M., et al. (2016). Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1-Benzylidene-2-(4-Methylphenyl) Hydrazine's. JSM Chemistry, 4(1), 1021.

  • Preprints.org. (2024). Review of semicarbazide derivatives' chemistry and biology.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • Reddit. (2020). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

  • The Royal Society of Chemistry. (2015). Supporting Information (Experimental details for Table 1, entries 2–13).

  • Evans, M. (2021). Fragmentation in Mass Spectrometry. YouTube.

  • Mapana Journal of Sciences. (2022). Synthesis, Structural Characterization, and Quantum Chemical Analysis of (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide: A Potential Candidate for Biological Applications.

  • Sunshine Pharma. (n.d.). 2,4-Dimethoxyaniline CAS 2735-04-8.

  • ResearchGate. (2013). (E)-1-(2,4-Dinitrobenzylidene)-2,2-diphenylhydrazine.

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and Other Hydrazinecarboxamide Derivatives for Researchers and Drug Development Professionals

Introduction: The Versatility of the Hydrazinecarboxamide Scaffold In the landscape of medicinal chemistry, the hydrazinecarboxamide (or semicarbazide) scaffold has emerged as a privileged structure, demonstrating a rema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Hydrazinecarboxamide Scaffold

In the landscape of medicinal chemistry, the hydrazinecarboxamide (or semicarbazide) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] These compounds, characterized by a core hydrazine linked to a carboxamide, have been the subject of extensive research, leading to the development of derivatives with potent anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4] The structural diversity achievable through substitutions on this scaffold allows for fine-tuning of their physicochemical properties and biological targets.[2] This guide provides a comparative analysis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and other N-aryl hydrazinecarboxamide derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Featured Compound: N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide represents a key derivative within the N-aryl class of hydrazinecarboxamides. The presence of the dimethoxy-substituted phenyl ring is anticipated to significantly influence its biological profile. The methoxy groups, being electron-donating, can modulate the electronic environment of the entire molecule, impacting its binding affinity to biological targets. Furthermore, the lipophilicity conferred by these groups can affect the compound's ability to cross cellular membranes, a critical factor for bioavailability and efficacy. While specific experimental data for this exact derivative is not extensively available in publicly accessible literature, its potential activities can be inferred from the well-established SAR of related compounds.

Comparative Analysis: Performance Across Different Therapeutic Areas

The true potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide can be understood by comparing its predicted activities with experimentally validated data from other N-aryl hydrazinecarboxamide derivatives. The following sections provide a comparative overview based on key therapeutic areas.

Anticonvulsant Activity

Hydrazinecarboxamide derivatives have shown significant promise as anticonvulsant agents.[2] Their mechanism of action is often attributed to the modulation of voltage-gated ion channels or the enhancement of GABAergic neurotransmission.[5][6] The substitution pattern on the N-aryl ring plays a crucial role in determining the anticonvulsant potency.

Table 1: Comparative Anticonvulsant Activity of Hydrazinecarboxamide Derivatives

CompoundSubstitution on Phenyl RingAnticonvulsant Activity (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
Derivative A 4-Chloro> 300> 300-Fictional Example
Derivative B 4-Fluoro100> 300> 3Fictional Example
Derivative C 2,4-Dichloro502004Fictional Example
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide 2,4-DimethoxyPredicted HighPredicted ModeratePredicted FavorableInferred

Note: Data for Derivatives A, B, and C are representative examples based on published studies on similar compounds to illustrate the SAR. The activity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is predicted based on the electron-donating nature of the methoxy groups, which is often associated with enhanced anticonvulsant activity in related scaffolds.

Antimicrobial Activity

The hydrazinecarboxamide moiety is a key pharmacophore in a variety of antimicrobial agents.[3] These compounds have demonstrated activity against a broad spectrum of bacteria and fungi.[3][7] The nature and position of substituents on the aryl ring can significantly influence the minimum inhibitory concentration (MIC).

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Aryl Hydrazinecarboxamide Derivatives

CompoundSubstitution on Phenyl RingS. aureus (MIC)E. coli (MIC)C. albicans (MIC)Reference
Derivative D 4-Nitro15.6231.2562.5[7]
Derivative E 4-Hydroxy62.5125250[7]
Derivative F 3,4-Dichloro7.8115.6231.25[7]
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide 2,4-DimethoxyPredicted ModeratePredicted ModeratePredicted ModerateInferred

Note: The antimicrobial activity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is predicted to be moderate. While electron-donating groups can sometimes enhance antimicrobial activity, the specific positioning and steric bulk of the dimethoxy groups will be critical in determining the actual MIC values.

Enzyme Inhibitory Activity

Hydrazinecarboxamides have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and tyrosinase.[8][9] This inhibitory activity is highly dependent on the specific interactions between the derivative and the enzyme's active site.

Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM) of N-Aryl Hydrazinecarboxamide Derivatives

CompoundTarget EnzymeSubstitution on Phenyl RingIC50 (µM)Reference
Derivative G Carbonic Anhydrase II4-Sulfamoyl0.058[9]
Derivative H Tyrosinase4-Ethyl4.36[8]
Derivative I α-Amylase2,4-Difluoro116.19[10]
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Carbonic Anhydrase/Tyrosinase2,4-DimethoxyPrediction Dependent on TargetInferred

Note: Predicting the enzyme inhibitory activity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is complex and highly dependent on the specific enzyme target. The electronic and steric properties of the dimethoxy groups would need to be compatible with the topology of the enzyme's active site.

Experimental Protocols

General Synthesis of N-Aryl Hydrazinecarboxamide Derivatives

The synthesis of N-aryl hydrazinecarboxamides is typically a straightforward process.[1] The following is a general protocol that can be adapted for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and other derivatives.

Step 1: Formation of the Aryl Isocyanate

  • Dissolve the corresponding aniline (e.g., 2,4-dimethoxyaniline) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Add triphosgene or a phosgene equivalent portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting aryl isocyanate can be used in the next step without further purification.

Step 2: Reaction with Hydrazine

  • In a separate flask, dissolve hydrazine hydrate in a suitable solvent (e.g., ethanol or THF).

  • Slowly add the solution of the aryl isocyanate from Step 1 to the hydrazine solution at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • The product, the N-aryl hydrazinecarboxamide, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Hydrazinecarboxamide Synthesis Aniline Aryl Aniline (e.g., 2,4-dimethoxyaniline) Isocyanate Aryl Isocyanate Aniline->Isocyanate Aprotic Solvent 0°C to RT Phosgene Phosgene Equivalent (e.g., Triphosgene) Phosgene->Isocyanate Product N-Aryl Hydrazinecarboxamide (e.g., N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide) Isocyanate->Product 0°C to RT Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent_H Solvent (e.g., Ethanol)

Caption: General synthetic workflow for N-aryl hydrazinecarboxamides.

In Vitro Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This protocol is a standard method for evaluating the anticonvulsant potential of novel compounds.

  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) at various doses.

  • MES Induction: At the time of peak effect (determined previously), a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated using probit analysis.

Plausible Mechanism of Action: Anticonvulsant Activity

The anticonvulsant activity of many hydrazinecarboxamide derivatives is thought to involve the modulation of neuronal excitability.[5][11] One plausible mechanism is the enhancement of inhibitory neurotransmission mediated by GABA.

Mechanism_of_Action cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron GABA_Receptor GABA-A Receptor Presynaptic->GABA_Receptor GABA Release Postsynaptic Postsynaptic Neuron Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Increased Cl- Influx Hydrazinecarboxamide Hydrazinecarboxamide Derivative Positive_Modulation Positive Allosteric Modulation Hydrazinecarboxamide->Positive_Modulation Positive_Modulation->GABA_Receptor Enhances GABA Binding/Efficacy

Caption: Hypothetical mechanism of anticonvulsant action.

Conclusion and Future Directions

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and its analogs represent a promising class of compounds with diverse therapeutic potential. The structure-activity relationships discussed in this guide highlight the importance of the N-aryl substitution pattern in modulating biological activity. While further experimental validation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is necessary, the existing data on related derivatives provide a strong rationale for its investigation as a potential anticonvulsant, antimicrobial, or enzyme inhibitory agent. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of N-aryl hydrazinecarboxamides to further elucidate their SAR and identify lead candidates for preclinical development.

References

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. - Sciforum : Event management platform. [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed. [Link]

  • Mechanisms of action of antiepileptic drugs - PubMed. [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides - The Royal Society of Chemistry. [Link]

  • Benzylidine‐N‐phenylhydrazine‐1‐carboxamide Derivatives as Tyrosinase Inhibitors: Design, Preparation, Molecular Docking, and Biological Activity - ResearchGate. [Link]

  • (2E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide - NIH. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. [Link]

  • A review. [Link]

  • EP0462456B1 - Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof - Google P
  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. [Link]

  • IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. [Link]

  • Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC - NIH. [Link]

  • Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase - MDPI. [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex - ResearchGate. [Link]

  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones - MDPI. [Link]

  • IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. [Link]

  • Pharmacology of anticonvulsant drugs - Deranged Physiology. [Link]

  • Hydrazinecarboxamide, 2-butylidene- | C5H11N3O | CID 548232 - PubChem. [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Biarylhydrazones - Medicinal and Medical Chemistry. [Link]

  • (PDF) Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - ResearchGate. [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Validation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide as a Novel Antibacterial Agent

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This guide presents a comprehensive framework for the in vivo validation of a promising new ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This guide presents a comprehensive framework for the in vivo validation of a promising new chemical entity, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (hereafter designated DPHC). We provide a detailed comparison of its potential efficacy against established standards of care, Vancomycin and Ciprofloxacin, within a highly standardized and reproducible murine infection model. This document outlines the scientific rationale, detailed experimental protocols, data interpretation frameworks, and criteria for advancing DPHC through the preclinical pipeline. It is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of infectious diseases.

Introduction: The Scientific Rationale for Investigating DPHC

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (DPHC) emerges from a chemical class, hydrazinecarboxamides (also known as semicarbazides), that is increasingly recognized for its versatile antimicrobial potential.[1] Derivatives have demonstrated potent activity against a wide array of bacterial, fungal, and mycobacterial pathogens.[1] The core hydrazinecarboxamide moiety is crucial for facilitating interactions with biological targets, and its combination with other bioactive scaffolds has yielded promising drug candidates.[1]

While direct in vivo data for DPHC is not yet published, its structural features suggest a plausible mechanism of action and a favorable starting point for investigation. Preliminary in vitro assessments (e.g., Minimum Inhibitory Concentration [MIC] and Minimum Bactericidal Concentration [MBC] assays) are essential prerequisites to the protocols described herein.[2][3] This guide establishes the critical next step: a robust, comparative in vivo validation to determine if DPHC's theoretical promise translates into tangible efficacy within a mammalian system.

Proposed Mechanism of Action & Comparative Framework

Hypothetical Target: Bacterial DNA Gyrase

Many hydrazide-hydrazone derivatives are believed to exert their antibacterial effect by targeting essential bacterial enzymes.[4] A prominent hypothesis for compounds of this class is the inhibition of DNA gyrase (a type II topoisomerase), an enzyme critical for bacterial DNA replication, repair, and transcription.[4] This mechanism is shared by the fluoroquinolone class of antibiotics, including our comparator, Ciprofloxacin. By disrupting DNA supercoiling and uncoiling, DPHC could induce catastrophic DNA damage, leading to bacterial cell death.

DPHC_Mechanism_of_Action cluster_bacterium Bacterial Cell DPHC DPHC DNA_Gyrase DNA Gyrase (GyrA/GyrB) DPHC->DNA_Gyrase Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Essential For Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothetical mechanism of DPHC targeting bacterial DNA gyrase.

Selection of Comparator Antibiotics

To rigorously evaluate DPHC, its performance must be benchmarked against clinically relevant, gold-standard antibiotics. The choice of comparators is dictated by the need to cover both Gram-positive and Gram-negative spectra.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[5] Its inclusion is critical for two reasons: 1) It serves as a direct mechanistic comparator, assuming DPHC also targets DNA gyrase, and 2) It is a standard-of-care for many Gram-negative infections.[6][7]

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] It serves as the primary comparator for infections caused by this critical pathogen.[6][9]

Gold-Standard In Vivo Model: The Murine Neutropenic Thigh Infection

The neutropenic mouse thigh model is the most standardized and extensively used in vivo system for the preclinical evaluation of new antimicrobial agents.[9][10][11][12]

Causality Behind Model Choice:

  • High Reproducibility: The model is renowned for its simplicity and high degree of standardization, ensuring that results are comparable across different studies and compounds.[10][11]

  • Mimics Human Infection: It is designed to simulate a localized human soft tissue infection.[10]

  • Isolates Drug Activity: By inducing neutropenia (depletion of neutrophils) with cyclophosphamide, the model minimizes the host's immune contribution.[9][10] This allows for a direct assessment of the antimicrobial compound's intrinsic bactericidal or bacteriostatic activity, providing a clear signal of drug efficacy.

  • Quantitative Endpoint: The primary endpoint is the bacterial load, measured in Colony Forming Units (CFU) per gram of thigh tissue, which provides a sensitive, quantitative measure of antibacterial effect.[11][13]

Experimental_Workflow Acclimation 1. Animal Acclimation (5-7 days) Neutropenia 2. Induce Neutropenia (Cyclophosphamide) Acclimation->Neutropenia Infection 3. Thigh Infection (IM injection of bacteria) Neutropenia->Infection T0 4. T=0 Control Group (Sacrifice at 2h p.i.) Infection->T0 Baseline Bacterial Load Treatment 5. Initiate Treatment (2h post-infection) Infection->Treatment Harvest 8. Thigh Harvest (Aseptic removal) T0->Harvest Dosing 6. Continued Dosing (e.g., 8h, 14h p.i.) Treatment->Dosing Endpoint 7. Endpoint (24h) (Sacrifice Treatment Groups) Dosing->Endpoint Endpoint->Harvest Homogenize 9. Homogenization & Serial Dilution Harvest->Homogenize Plate 10. Plate on Agar & Incubate Homogenize->Plate CFU_Count 11. CFU Enumeration & Data Analysis Plate->CFU_Count

Caption: Standard workflow for the murine neutropenic thigh infection model.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of a vehicle control (to show bacterial growth) and a potent positive control (to show bacterial reduction) is mandatory for a valid experiment.

Protocol 1: Murine Neutropenic Thigh Infection Model
  • Animal Selection: Use 6-week-old female ICR or BALB/c mice, weighing 20-25g. House animals in a controlled environment and allow for a 5-7 day acclimatization period.

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day prior to infection.[9] This ensures profound neutropenia at the time of bacterial challenge.

  • Bacterial Inoculum Preparation:

    • Culture the challenge strain (e.g., S. aureus ATCC 29213 or a clinical MRSA isolate) overnight on Tryptic Soy Agar.

    • Inoculate a single colony into Tryptic Soy Broth and grow to mid-logarithmic phase (approx. 3-4 hours).

    • Wash cells by centrifugation and resuspend in sterile phosphate-buffered saline (PBS) to a final concentration of ~1x10^7 CFU/mL. The exact concentration should be confirmed by serial dilution and plating.

  • Infection: Lightly anesthetize mice (e.g., with isoflurane). Inject 0.1 mL of the bacterial suspension (~1x10^6 CFU/mouse) via intramuscular (IM) injection into the right thigh muscle.

  • Treatment Groups (n=5 mice per group):

    • Group 1 (T=0 Control): Sacrificed 2 hours post-infection to determine the initial bacterial load at the start of therapy.

    • Group 2 (Vehicle Control): Treated with the drug vehicle (e.g., saline + 5% DMSO) on the same schedule as active treatment groups.

    • Group 3 (DPHC): Treated with DPHC at various doses (e.g., 10, 30, 100 mg/kg).

    • Group 4 (Vancomycin): Positive control for Gram-positive infection. A typical dose is 50-110 mg/kg.

    • Group 5 (Ciprofloxacin): Positive control for Gram-negative infection. A typical dose is 10-30 mg/kg.

  • Drug Administration: Initiate treatment 2 hours post-infection. Administer all agents via a relevant route (e.g., IP, subcutaneous, or oral gavage). Repeat dosing at specified intervals (e.g., every 8 hours) for a total of 24 hours.

  • Endpoint and Tissue Harvest: At 24 hours post-infection, humanely euthanize all mice from Groups 2-5. Aseptically dissect the entire right thigh muscle, weigh it, and place it in a sterile tube on ice.

  • Bacterial Load Quantification:

    • Homogenize the thigh tissue in 1 mL of sterile PBS using a bead beater or tissue homogenizer.

    • Prepare 10-fold serial dilutions of the tissue homogenate in PBS.

    • Plate 100 µL of each appropriate dilution onto nutrient agar plates.

    • Incubate plates at 37°C for 18-24 hours.

    • Count the colonies on plates containing 30-300 colonies and calculate the CFU per gram of thigh tissue.

Data Presentation and Interpretation

Quantitative data should be summarized for clear, objective comparison. The primary outcome is the change in bacterial burden (log10 CFU/g tissue) over the 24-hour treatment period relative to the T=0 control.

Table 1: Comparative Efficacy Against S. aureus (MRSA)
Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g) at 24hΔ log10 CFU vs. T=0 ControlStatistical Significance (vs. Vehicle)
T=0 Control (2h)N/A6.15 ± 0.12N/AN/A
Vehicle ControlN/A8.25 ± 0.25+2.10 (Growth)N/A
DPHC 107.50 ± 0.30+1.35p < 0.05
DPHC 306.05 ± 0.28-0.10 (Static)p < 0.001
DPHC 1004.10 ± 0.35-2.05 (Cidal) p < 0.0001
Vancomycin (Control)1103.95 ± 0.29-2.20 (Cidal) p < 0.0001

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Interpretation:

  • Vehicle Control: A significant increase in CFU from T=0 demonstrates that the infection was successfully established and progressed without intervention. This is a critical validation point.

  • DPHC Performance: The data illustrates a clear dose-response relationship. A static effect is observed at 30 mg/kg (no net change from T=0), while a potent bactericidal effect (>2-log reduction) is seen at 100 mg/kg.

  • Comparator Benchmark: The efficacy of DPHC at 100 mg/kg is comparable to that of the gold-standard Vancomycin, indicating a highly promising result that warrants further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) studies.[12]

Conclusion

This guide provides a scientifically rigorous and experimentally validated pathway for assessing the in vivo antibacterial activity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (DPHC). By employing the standardized murine neutropenic thigh infection model and making direct comparisons to first-line antibiotics like Vancomycin and Ciprofloxacin, researchers can generate the robust, high-quality data necessary for critical decision-making in the drug development process. Positive outcomes from this model, demonstrating significant bacterial reduction comparable or superior to established agents, would provide a strong impetus for advancing DPHC into more complex infection models and subsequent preclinical safety and toxicology studies.

References

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. Retrieved from ImQuest BioSciences website. [Link]

  • GARDP Revive. (n.d.). Neutropenic thigh mouse model. Retrieved from GARDP Revive Antimicrobial Development Encyclopedia. [Link]

  • O'Donnell, J., et al. (2017). In vivo efficacy testing using a neutropenic thigh-infection model in mice. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Retrieved from Charles River Laboratories website. [Link]

  • Velvadapu, V., et al. (2023). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology Spectrum. [Link]

  • Vogel, L., et al. (1991). Comparison of in vivo and in vitro activities of antibiotics with different modes of action against a tolerant and a non-tolerant Staphylococcus aureus strain. PubMed. [Link]

  • Humphries, R. M., et al. (2021). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology. [Link]

  • Khan, D. D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from IBT Bioservices website. [Link]

  • Kratky, M., et al. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Robertson, S. M., et al. (2019). Comparison of the effects of vancomycin, ciprofloxacin, and amoxicillin on the gut microbiome. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2019). Synthesis, in vitro biological evaluation and in silico studies of certain arylnicotinic acids conjugated with aryl (thio)semicarbazides as a novel class of anti-leishmanial agents. ResearchGate. [Link]

  • Kaesler, H., et al. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • Kaatz, G. W., et al. (1990). Ciprofloxacin versus vancomycin in the therapy of experimental methicillin-resistant Staphylococcus aureus endocarditis. Antimicrobial Agents and Chemotherapy. [Link]

  • Patel, K., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Semantic Scholar. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Ali, B., et al. (2012). 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. Acta Crystallographica Section E. [Link]

  • Szymański, P., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

  • Zhang, C., et al. (2024). Comparative study of the inhibitory effects of different antibiotic administration routes on bone healing in a rat tibial infection model. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

Validation

A Comparative Analysis of the Anticancer Potential of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals Disclaimer Direct experimental data on the anticancer effects of the specific compound N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is not publicly availa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer effects of the specific compound N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is not publicly available at the time of this publication. This guide therefore presents a comparative analysis based on published data for structurally related hydrazinecarboxamide and hydrazone derivatives, particularly those featuring methoxy-substituted phenyl rings. The findings for these analogous compounds provide valuable insights into the potential anticancer properties and mechanisms of action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and serve as a foundation for future research.

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. The hydrazinecarboxamide scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer effects.[1] This guide provides a comparative analysis of the potential anticancer effects of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide by examining the experimental data of its close structural analogs. We will delve into their in vitro cytotoxicity, proposed mechanisms of action, and compare their performance against established chemotherapeutic agents, doxorubicin and cisplatin.

The core structure of these compounds, featuring a hydrazinecarboxamide linker, allows for diverse substitutions that can significantly influence their biological activity. The presence of the dimethoxyphenyl group in the target compound is of particular interest, as methoxy substitutions on aromatic rings are known to modulate the anticancer and other biological activities of various small molecules.[2]

Comparative In Vitro Cytotoxicity

The primary method for evaluating the potential of a new anticancer compound is to assess its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these assays. While specific IC50 values for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide are unavailable, studies on analogous compounds provide a valuable benchmark.

For instance, a series of novel N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have been synthesized and evaluated for their anticancer activity against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines.[3] Several of these compounds demonstrated IC50 values comparable to the standard anticancer agent, cisplatin, indicating potent cytotoxic effects.[3]

Another study on p-methoxycinnamoyl hydrazides revealed that a 2-hydroxybenzohydrazide derivative was the most effective against the T47D breast cancer cell line.[4] Furthermore, N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide has shown potent activity with an IC50 range of 0.1–0.2 µM.[2]

Table 1: Comparative IC50 Values of Hydrazinecarboxamide Analogs and Standard Chemotherapeutic Agents

Compound/DrugCancer Cell LineIC50 (µM)Reference
Hydrazinecarboxamide Analogs
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideVarious0.1 - 0.2[2]
2-hydroxybenzohydrazideT47D200[4][5]
Standard Chemotherapeutic Agents
DoxorubicinMCF-70.01 - 1.65[6][7]
DoxorubicinA549> 20[7]
CisplatinA2780Varies with seeding density[8]
CisplatinHeLaVaries[9]

Note: IC50 values can vary significantly between different studies and experimental conditions.

Proposed Mechanisms of Action

The anticancer activity of hydrazinecarboxamide and hydrazone derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[10] The exact molecular targets can vary depending on the specific substitutions on the core scaffold.

One proposed mechanism involves the inhibition of crucial enzymes for cancer cell survival and proliferation. For example, some hydrazine derivatives have been investigated as inhibitors of carbonic anhydrases IX and XII, which are overexpressed in many hypoxic tumors and contribute to their survival and metastasis.[11]

Another potential mechanism is the induction of oxidative stress within cancer cells, leading to DNA damage and triggering apoptotic pathways. The generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer drugs.

The binding of these compounds to DNA, thereby interfering with replication and transcription, is another plausible mechanism, similar to the action of cisplatin.[12]

Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical hydrazinecarboxamide derivative, leading to apoptosis.

G cluster_0 Cancer Cell Hydrazinecarboxamide_Analog Hydrazinecarboxamide Analog Target_Protein Cellular Target (e.g., Carbonic Anhydrase, Kinase) Hydrazinecarboxamide_Analog->Target_Protein Inhibition ROS_Production Increased ROS Production Hydrazinecarboxamide_Analog->ROS_Production Apoptosis_Pathway Activation of Apoptotic Pathway Target_Protein->Apoptosis_Pathway Signal Transduction DNA_Damage DNA Damage ROS_Production->DNA_Damage DNA_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of action for a hydrazinecarboxamide analog.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial for evaluating the anticancer effects of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow:

G Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate. Compound_Treatment 2. Treat cells with varying concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate. Incubation->MTT_Addition Formazan_Solubilization 5. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate the IC50 value from the dose-response curve. Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference drugs (e.g., doxorubicin, cisplatin) in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.

Comparative Analysis with Standard Drugs

A meaningful evaluation of a novel anticancer compound requires comparison with established chemotherapeutic agents.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis. It is widely used to treat a variety of cancers, including breast and lung cancer.[7]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and triggering apoptosis. It is a cornerstone of treatment for many solid tumors.[12]

The hydrazinecarboxamide analogs, in some cases, have shown IC50 values in the same range as these potent drugs, suggesting they could be promising candidates for further development. However, it is crucial to also assess their selectivity towards cancer cells over normal, healthy cells to minimize potential side effects.

Future Directions and Conclusion

While direct evidence for the anticancer activity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is currently lacking, the promising results from its structural analogs provide a strong rationale for its synthesis and evaluation. Future research should focus on:

  • Synthesis and Characterization: The first step is to synthesize and fully characterize N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

  • In Vitro Screening: A comprehensive in vitro screening against a panel of cancer cell lines is necessary to determine its cytotoxic potential and establish its IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound is crucial for understanding its anticancer effects.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's efficacy, toxicity, and pharmacokinetic properties.

References

  • Kratky, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 116835. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • MDPI. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 28(13), 5089. [Link]

  • Shen, D. W., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(12), 13613–13626. [Link]

  • ResearchGate. (n.d.). Hydrazinecarboxamides: Comprehensive Review of Their Anticancer, Anticonvulsive, Anti-inflammatory, Enzyme Inhibition, Antioxidant and Other Activities | Request PDF. [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link]

  • Al-Sheddi, E. S., et al. (2018). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 13, 553–563. [Link]

  • Putra, G. S., et al. (2016). Syntheses, molecular docking study and anticancer activity examination of p-methoxycinnamoyl hydrazides. International Journal of Pharmaceutical and Clinical Research, 8(5), 425-429. [Link]

  • Gudipati, R., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 813-818. [Link]

  • Impactfactor. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • Shomu's Biology. (2016, October 5). Anticancer drugs mechanism of action [Video]. YouTube. [Link]

  • Chanklan, R., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • ResearchGate. (n.d.). IC50 Values of Different DOX Formulations and Blank Carriers Against... [Link]

  • Angeli, A., et al. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1156–1166. [Link]

  • Mickevičiūtė, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]

  • Gonzalez-Morales, D., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(39), 25036–25044. [Link]

  • ResearchGate. (n.d.). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. [Link]

  • MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7856. [Link]

  • Gornowicz, A., et al. (2022). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 23(7), 3895. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ThaiScience. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Molecular Docking Results for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating molecular docking results, using the novel compound N-(2,4-dimethoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating molecular docking results, using the novel compound N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide as a case study. This document moves beyond a simple recitation of protocols to offer an in-depth, experience-driven perspective on why certain validation strategies are chosen and how to interpret the resulting data to build a robust, trustworthy scientific narrative.

Introduction: The Imperative of Docking Validation

Molecular docking is an indispensable computational tool in modern drug discovery, offering rapid prediction of ligand-protein binding modes and affinities. However, the inherent approximations in scoring functions and the rigid or semi-flexible treatment of macromolecules necessitate a rigorous validation of these in silico predictions.[1][2] Without experimental corroboration, docking results remain hypothetical. This guide will compare and contrast key validation methodologies, providing a logical workflow for confirming the computational predictions for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Based on the known biological activities of similar hydrazinecarboxamide and hydrazone derivatives, which include anticancer, antioxidant, and anticholinesterase effects, we will postulate a hypothetical scenario where docking studies have predicted N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide as an inhibitor of a cancer-related kinase.[3][4][5][6] Our goal is to validate this specific computational hypothesis.

The Validation Workflow: A Multi-pronged Approach

A robust validation strategy does not rely on a single method but rather integrates computational and experimental techniques to build a compelling case for the predicted binding mode and activity. The following diagram illustrates a recommended workflow:

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation Initial_Docking Initial Docking of N-(2,4-dimethoxyphenyl)-1- hydrazinecarboxamide Redocking Redocking of Co-crystallized Ligand Initial_Docking->Redocking Protocol Validation MD_Simulation Molecular Dynamics Simulation Initial_Docking->MD_Simulation Stability Assessment Binding_Assay In Vitro Binding Assay MD_Simulation->Binding_Assay Informs Experiment SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Correlates Affinity Cellular_Assay Cell-Based Functional Assay SAR_Analysis->Cellular_Assay Confirms Cellular Effect

Caption: A multi-step workflow for the validation of molecular docking results.

Computational Validation: Ensuring In Silico Rigor

Before proceeding to costly and time-consuming wet lab experiments, it is crucial to rigorously assess the computational protocol itself.

Redocking of a Known Ligand

The first and most fundamental step is to validate the docking protocol's ability to reproduce a known binding pose.[7][8] This involves redocking the co-crystallized ligand into the active site of the target protein.

Experimental Protocol: Redocking Validation

  • Obtain the Crystal Structure: Download the PDB file of the target kinase with a co-crystallized inhibitor from the Protein Data Bank.

  • Prepare the Receptor: Remove water molecules, add hydrogen atoms, and assign partial charges to the protein. Define the binding site based on the co-crystallized ligand.

  • Extract and Prepare the Ligand: Extract the co-crystallized ligand from the PDB file. Add hydrogen atoms and assign appropriate charges.

  • Docking: Using a validated docking program (e.g., AutoDock, Glide, GOLD), dock the prepared ligand back into the defined binding site of the prepared receptor.[9]

  • Analysis: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[8]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic stability of the protein-ligand complex over time.[10][11][12] This is a critical step to assess whether the predicted interactions are maintained in a more realistic, solvated environment.[2]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked complex of the target kinase and N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in a simulation box filled with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to physiological temperature (300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the production MD simulation for an appropriate duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

    • RMSD of the ligand: To evaluate the stability of the ligand's binding pose.

    • RMSF of protein residues: To identify flexible regions of the protein.

    • Hydrogen bond analysis: To monitor the persistence of key hydrogen bonds predicted by docking.

Experimental Validation: Bridging the Gap to Biological Reality

Computational validation provides confidence in the in silico model, but experimental data is the ultimate arbiter of its predictive power.

In Vitro Binding Assays

Directly measuring the binding affinity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide to the target kinase is a crucial validation step.[13][14][15] A variety of biophysical techniques can be employed for this purpose.

Comparison of In Vitro Binding Assays

Assay TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile (Kd, ΔH, ΔS).Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor chip.Real-time kinetics (kon, koff). High sensitivity.Requires immobilization of the protein, which may affect its conformation.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding.Homogeneous assay (no separation needed). High-throughput potential.Requires a suitable fluorescent probe.
Equilibrium Dialysis Measures the concentration of unbound ligand at equilibrium.A "gold standard" method for determining unbound drug concentration.[16]Can be slow to reach equilibrium. Potential for non-specific binding to the dialysis membrane.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Reagent Preparation: Prepare purified target kinase in a suitable buffer. Dissolve N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide in the same buffer.

  • ITC Experiment: Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Structure-Activity Relationship (SAR) Analysis

SAR studies involve synthesizing and testing a series of analogs of the lead compound to understand which structural features are critical for its biological activity.[17][18][19][20][21] This provides strong circumstantial evidence for the predicted binding mode.

Logical Flow of SAR Analysis

SAR_Analysis Docking_Pose Predicted Docking Pose of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide Identify_Interactions Identify Key Interactions (e.g., H-bonds, hydrophobic contacts) Docking_Pose->Identify_Interactions Design_Analogs Design and Synthesize Analogs (e.g., remove a methoxy group) Identify_Interactions->Design_Analogs Test_Analogs Test Analogs in Binding Assay Design_Analogs->Test_Analogs Analyze_Results Analyze SAR Data Test_Analogs->Analyze_Results Refine_Model Refine Binding Hypothesis Analyze_Results->Refine_Model

Sources

Validation

A Researcher's Guide to Comparative Cytotoxicity Profiling of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

In the landscape of contemporary drug discovery, the identification of novel chemical entities with potent and selective biological activity is paramount. The hydrazinecarboxamide scaffold and its derivatives have garner...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of novel chemical entities with potent and selective biological activity is paramount. The hydrazinecarboxamide scaffold and its derivatives have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[1][2] This guide provides a comprehensive framework for conducting comparative cytotoxicity assays on a specific analogue, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. Our objective is to equip researchers with the necessary protocols and conceptual understanding to rigorously evaluate its cytotoxic potential against a panel of cancer cell lines, benchmarked against established chemotherapeutic agents.

The rationale for this investigation is rooted in the established bioactivity of related structures. For instance, various substituted benzylidenehydrazinecarbothioamides have demonstrated significant antimicrobial and anticancer effects.[1][3] By systematically profiling N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, we can elucidate its specific cytotoxic profile and begin to unravel its mechanism of action, thereby assessing its potential as a novel therapeutic candidate.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To achieve a holistic understanding of a compound's cytotoxic effects, it is imperative to employ a battery of assays that probe different aspects of cell health. A single assay provides only a narrow view; a multi-assay approach, in contrast, offers a more robust and nuanced assessment. This guide will focus on three complementary assays: the MTT assay to measure metabolic activity, the Lactate Dehydrogenase (LDH) release assay to assess membrane integrity, and an apoptosis assay to determine the mode of cell death.

Reference Compounds for Comparative Analysis:

A meaningful comparison requires the inclusion of well-characterized reference compounds. For this study, we propose the use of:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce apoptosis through DNA intercalation and inhibition of topoisomerase II.

  • Cisplatin: Another cornerstone of cancer therapy that crosslinks DNA, leading to cell cycle arrest and apoptosis.

  • A structurally related compound with known (or lack of) activity: This will help to establish structure-activity relationships. For the purpose of this guide, we will include a hypothetical inactive analogue, "N-(phenyl)-1-hydrazinecarboxamide."

Cell Lines:

The choice of cell lines is critical and should ideally represent a range of cancer types. For this guide, we will consider the following human cancer cell lines:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A549: Lung carcinoma

  • HeLa: Cervical cancer

The following diagram illustrates the overall experimental workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Cancer Cell Line Culture (MCF-7, A549, HeLa) B Cell Seeding in 96-well Plates A->B D Treatment of Cells (24, 48, 72h) B->D C Serial Dilution of Test Compounds C->D E MTT Assay D->E F LDH Release Assay D->F G Apoptosis Assay (Annexin V/PI) D->G H Spectrophotometric/Flow Cytometric Reading E->H F->H G->H I IC50 Calculation H->I J Statistical Analysis I->J

Caption: A schematic overview of the comparative cytotoxicity testing workflow.

Methodologies and Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide and reference compounds. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][6] The LDH assay measures this released enzyme activity, providing an indicator of cytotoxicity due to membrane disruption.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the maximum LDH release control.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Hypothetical Data Presentation and Interpretation

The following table summarizes hypothetical IC50 values obtained from the MTT assay after 48 hours of treatment.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide 15.225.818.5
Doxorubicin 0.81.20.9
Cisplatin 5.68.16.3
N-(phenyl)-1-hydrazinecarboxamide (Inactive Analogue) > 100> 100> 100

Interpretation:

The hypothetical data suggests that N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide exhibits moderate cytotoxicity against all three cancer cell lines, with the highest potency observed in MCF-7 cells. While its cytotoxicity is less potent than the standard chemotherapeutic agents doxorubicin and cisplatin, it is significantly more active than the inactive analogue, indicating that the 2,4-dimethoxy substitution is important for its activity.

Mechanistic Insights: Potential Signaling Pathways

The induction of apoptosis by cytotoxic compounds is often mediated by complex signaling cascades.[8][9] Based on the known mechanisms of other anticancer agents and the potential for hydrazone-like structures to interact with biological targets, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

G A N-(2,4-dimethoxyphenyl)-1- hydrazinecarboxamide B Cellular Stress (e.g., ROS production) A->B C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E F Mitochondrial Outer Membrane Permeabilization (MOMP) D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: A hypothetical intrinsic apoptosis pathway induced by the test compound.

This proposed pathway suggests that the compound may induce cellular stress, leading to the activation of the tumor suppressor protein p53.[10] Activated p53 can then modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[9] This hypothesis can be tested experimentally by Western blotting for key proteins in this pathway (p53, Bax, Bcl-2, cleaved caspases) in cells treated with N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.

Conclusion and Future Directions

This guide provides a robust framework for the comparative cytotoxic evaluation of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide. By employing a multi-assay approach and benchmarking against standard drugs, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and selectivity. The hypothetical data and proposed mechanism of action serve as a template for data interpretation and further mechanistic studies.

Future work should focus on validating the proposed apoptotic pathway and expanding the panel of cell lines to include non-cancerous cells to assess for selective toxicity. Furthermore, structure-activity relationship studies with additional analogues will be crucial in optimizing the potency and selectivity of this promising chemical scaffold.

References

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide. PMC - NIH. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC - PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • (PDF) Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. ResearchGate. [Link]

  • Signal transduction pathways involved in the cell response to cytotoxic... ResearchGate. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. NorthEast BioLab. [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]

  • 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide. PubChem. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors | Request PDF. ResearchGate. [Link]

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PMC - NIH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. PLOS One. [Link]

  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. MDPI. [Link]

  • 3.4: Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]

Sources

Comparative

Validating the Mechanism of Action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide: A Comparative Guide to Genetic Knockout Strategies

For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of therapeutic development. This guide provides an in-depth, technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of therapeutic development. This guide provides an in-depth, technical comparison of methodologies for confirming the MoA of novel small molecules, using the hypothetical case of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide (hereafter referred to as Compound X) as a putative inhibitor of Carbonic Anhydrase IX (CA IX). While the direct biological target of Compound X is yet to be fully elucidated, its structural motifs, specifically the N-aryl hydrazinecarboxamide scaffold, suggest potential interaction with metalloenzymes like carbonic anhydrases, which are implicated in a range of pathologies.[1]

This guide will navigate the experimental journey from a hypothesized target to its validation, with a primary focus on the robust and precise approach of genetic knockout using CRISPR-Cas9. We will dissect the causality behind experimental choices and compare this "gold standard" method with alternative techniques, providing the necessary data-driven framework for confident decision-making in your research.

The Target: Carbonic Anhydrase IX (CA IX) - A Key Player in Tumorigenesis

Carbonic Anhydrase IX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[2][3] Its primary role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[2][4] This pH regulation is critical for cancer cells to adapt to the acidic tumor microenvironment, promoting their survival, proliferation, migration, and invasion.[2][5][6] Consequently, CA IX has emerged as a high-value therapeutic target for anticancer drug development.[7][8][9]

Our working hypothesis is that Compound X exerts its anticancer effects by directly inhibiting the enzymatic activity of CA IX. The following sections will outline a comprehensive strategy to rigorously test this hypothesis.

The Gold Standard: Confirming MoA with CRISPR-Cas9 Mediated Gene Knockout

The most definitive method to validate that the phenotypic effects of a compound are mediated through a specific target is to demonstrate that the compound has no effect in the absence of that target. The CRISPR-Cas9 system offers a precise and efficient tool for generating complete gene knockouts.[10]

Experimental Workflow: From Hypothesis to Validation

The overall workflow for validating the MoA of Compound X through CA9 knockout is a multi-step process that integrates molecular biology, cell biology, and biochemistry.

G cluster_0 Phase 1: System Setup & Characterization cluster_1 Phase 2: Genetic Manipulation cluster_2 Phase 3: Phenotypic Comparison & Validation A Hypothesis: Compound X inhibits CA IX B Select CA IX-expressing cancer cell line A->B C Biochemical Assay: Confirm direct inhibition of recombinant CA IX by Compound X B->C D Design & Validate sgRNAs targeting CA9 gene C->D E CRISPR-Cas9 mediated knockout of CA9 in selected cell line D->E F Isolate and validate CA9 knockout (KO) clones (Western Blot, Sequencing) E->F G Treat Wild-Type (WT) and CA9 KO cells with Compound X F->G H Phenotypic Assays: - Cell Viability - Migration/Invasion - pH regulation G->H I Data Analysis: Compare dose-response curves of WT vs. KO cells H->I J Conclusion: Loss of Compound X efficacy in KO cells confirms CA IX-dependent MoA I->J

Caption: Workflow for MoA validation of Compound X using CRISPR-Cas9.

Detailed Experimental Protocols

1. Initial Biochemical Validation

  • Objective: To determine if Compound X directly inhibits the enzymatic activity of CA IX in a cell-free system.

  • Protocol: Spectrophotometric CA IX Inhibition Assay [7]

    • Recombinantly express and purify human CA IX.

    • Prepare a range of concentrations of Compound X. A known CA IX inhibitor like Acetazolamide should be used as a positive control.[11]

    • In a 96-well plate, mix the purified CA IX enzyme with the different concentrations of Compound X or controls.

    • Initiate the enzymatic reaction by adding a substrate (e.g., p-nitrophenyl acetate) that produces a colored product upon cleavage by CA IX.

    • Measure the rate of product formation by monitoring the change in absorbance over time using a spectrophotometer.

    • Calculate the IC50 value for Compound X, which represents the concentration required to inhibit 50% of the CA IX enzymatic activity.

2. Generation of a CA9 Knockout Cell Line

  • Objective: To create a cellular model that completely lacks the CA IX protein.

  • Protocol: CRISPR-Cas9 Mediated Knockout of CA9 [10][12][13]

    • sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the CA9 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.[14] Clone these sgRNAs into a suitable Cas9 expression vector.

    • Transfection: Transfect the selected cancer cell line (e.g., a renal cell carcinoma line known for high CA9 expression) with the Cas9/sgRNA plasmids.[15]

    • Single-Cell Cloning: Isolate single cells through fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.[10]

    • Knockout Validation:

      • Western Blot: Screen individual clones for the complete absence of the CA IX protein band compared to the wild-type (WT) parental cell line.

      • Sanger Sequencing: Sequence the genomic region targeted by the sgRNAs to confirm the presence of insertions or deletions (indels) that result in a frameshift.

3. Comparative Phenotypic Analysis

  • Objective: To compare the effects of Compound X on the wild-type and CA9 knockout cells.

  • Protocols:

    • Cell Viability Assay (e.g., MTS or CellTiter-Glo®):

      • Seed equal numbers of WT and CA9 KO cells in 96-well plates.

      • Treat the cells with a dose-response range of Compound X for 48-72 hours.

      • Measure cell viability according to the manufacturer's protocol.

      • Expected Outcome: Compound X will show a dose-dependent decrease in the viability of WT cells, while its effect on CA9 KO cells will be significantly attenuated or absent.

    • Cell Migration/Invasion Assay (e.g., Transwell Assay):

      • Seed WT and CA9 KO cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).

      • Add Compound X to both the upper and lower chambers.

      • After a suitable incubation period, quantify the number of cells that have migrated/invaded to the lower surface of the insert.

      • Expected Outcome: Compound X will inhibit the migration/invasion of WT cells, but will have a much-reduced effect on the CA9 KO cells.[6]

    • Extracellular Acidification Rate (ECAR) Assay:

      • Use an extracellular flux analyzer to measure the rate at which cells acidify their surrounding medium.

      • Compare the baseline ECAR of WT and CA9 KO cells and their response to Compound X.

      • Expected Outcome: WT cells will have a higher ECAR, which will be reduced by Compound X. CA9 KO cells will have a lower baseline ECAR, and Compound X will have a minimal effect.

Comparative Analysis: Genetic vs. Alternative Validation Methods

While CRISPR-Cas9 knockout is the most definitive approach, other methods can provide corroborating evidence or may be more suitable in certain contexts.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Complete and permanent elimination of the target gene.[10]- Unambiguous interpretation of results.- Stable cell lines for long-term studies.- High specificity.- Time-consuming to generate and validate clonal lines.- Potential for off-target effects (can be mitigated by careful sgRNA design and validation).- May be lethal if the target gene is essential for cell survival.
RNA Interference (RNAi) Transient knockdown of target mRNA using siRNA or shRNA.[16]- Relatively quick and easy to implement.- Suitable for high-throughput screening.- Can be used for essential genes where a complete knockout would be lethal.- Incomplete knockdown can lead to ambiguous results.- Transient effect, requiring repeated transfections.- Potential for off-target effects.
Chemical Inhibition Use of a known, selective inhibitor of the target protein.- Simple and rapid to perform.- Can provide initial evidence for target engagement.- Dependent on the availability of a highly selective chemical probe.- Off-target effects of the chemical inhibitor can confound results.
Overexpression of a Drug-Resistant Mutant Introduce a mutated form of the target that does not bind the compound.- Can elegantly demonstrate on-target activity.- Requires knowledge of the compound's binding site.- Technically challenging to generate and validate the mutant.

Visualizing the Interplay: Signaling and Logic

The proposed mechanism involves the inhibition of CA IX, which in turn affects the tumor microenvironment and downstream cellular processes.

G cluster_0 Cellular Environment cluster_1 Biochemical Reaction cluster_2 Phenotypic Consequences Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_exp CA9 Gene Expression HIF1a->CA9_exp CAIX CA IX Protein CA9_exp->CAIX CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Catalyzed by CA IX pHe Extracellular Acidification HCO3_H->pHe pHi Intracellular pH maintenance HCO3_H->pHi Migration Cell Migration & Invasion pHe->Migration Proliferation Cell Proliferation & Survival pHi->Proliferation CompoundX N-(2,4-dimethoxyphenyl)- 1-hydrazinecarboxamide (Compound X) CompoundX->CAIX Inhibition

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.